molecular formula C21H27F2N5OS B15544760 BAY-2925976

BAY-2925976

カタログ番号: B15544760
分子量: 435.5 g/mol
InChIキー: MUEUIRFXUWDRNF-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-2925976 is a useful research compound. Its molecular formula is C21H27F2N5OS and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H27F2N5OS

分子量

435.5 g/mol

IUPAC名

N-[(3,5-difluoro-2-pyridinyl)methyl]-2-[4-[(3R)-3-methylpiperidin-1-yl]piperidin-1-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H27F2N5OS/c1-14-3-2-6-28(13-14)16-4-7-27(8-5-16)21-26-12-19(30-21)20(29)25-11-18-17(23)9-15(22)10-24-18/h9-10,12,14,16H,2-8,11,13H2,1H3,(H,25,29)/t14-/m1/s1

InChIキー

MUEUIRFXUWDRNF-CQSZACIVSA-N

製品の起源

United States

Foundational & Exploratory

The Genesis of BAY-2925976: A Novel α2C-Adrenoceptor Antagonist for the Treatment of Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obstructive Sleep Apnea (B1277953) (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of serious comorbidities.[1][2] Current treatment options, such as Continuous Positive Airway Pressure (CPAP), are limited by poor adherence.[1] BAY-2925976, a novel, CNS-penetrant α2C-adrenoceptor (ARα2C) antagonist developed by Bayer, has emerged as a promising pharmacological intervention.[3] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, providing a comprehensive overview for the scientific community.

Introduction: The Unmet Need in Obstructive Sleep Apnea

OSA affects nearly one billion people globally and is a significant public health concern.[3] The pathophysiology of OSA involves the collapse of the upper airway during sleep, which obstructs airflow and leads to a cascade of negative physiological consequences, including decreased blood oxygen levels and frequent arousals from sleep.[1][2] The genioglossus muscle, which is crucial for maintaining airway patency, is innervated by the hypoglossal nerve and its activity is modulated by noradrenaline.[4] It is hypothesized that a decrease in noradrenergic drive during sleep contributes to the reduced activity of upper airway dilator muscles, leading to airway collapse.[4]

The α2C-adrenoceptor is a presynaptic autoreceptor that inhibits the release of noradrenaline, particularly at low concentrations of this neurotransmitter.[4] Therefore, antagonizing this receptor is a rational therapeutic strategy to increase noradrenergic tone, enhance the activity of the genioglossus and other upper airway muscles, and prevent airway collapse during sleep.[4]

The Discovery of this compound: An Optimization Journey

The development of this compound began with the optimization of a predecessor compound, fadaltran (B607407).[1][4] Fadaltran, another ARα2C antagonist, had been investigated in Phase II trials for diabetic foot ulcers and was designed for peripheral action with low brain penetration.[4] For the treatment of OSA, a centrally acting agent was required. Furthermore, fadaltran exhibited limited selectivity against the α2A-adrenoceptor subtype, which could lead to undesirable cardiovascular and CNS side effects.[4]

The optimization program for a new ARα2C antagonist focused on three key objectives:

  • Enhanced Selectivity: To minimize off-target effects, particularly at the α2A-adrenoceptor.

  • Improved Brain Penetration: To ensure the compound could reach its target in the central nervous system.

  • Potent In Vivo Efficacy and Duration of Action: To demonstrate a robust and lasting effect in a relevant animal model of OSA.

This extensive chemical optimization effort led to the identification of this compound as a clinical candidate with a promising preclinical profile.[4]

Mechanism of Action: A Signaling Pathway for Airway Patency

This compound exerts its therapeutic effect by blocking the inhibitory action of the presynaptic α2C-adrenoceptor on noradrenergic neurons. This leads to an increase in the release of noradrenaline in the synaptic cleft. The elevated noradrenaline levels then stimulate postsynaptic adrenoceptors on hypoglossal motoneurons, increasing their excitability and firing rate. This, in turn, enhances the activity of the genioglossus muscle, leading to a stiffening of the upper airway and preventing its collapse during sleep.

This compound Mechanism of Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Hypoglossal Motoneuron cluster_muscle Genioglossus Muscle This compound This compound ARa2C α2C-Adrenoceptor This compound->ARa2C Antagonizes NE_release Noradrenaline Release ARa2C->NE_release Inhibits NE Noradrenaline NE_release->NE Increases Postsyn_Receptor Postsynaptic Adrenoceptors NE->Postsyn_Receptor Stimulates Neuron_Activity Increased Motoneuron Excitability Postsyn_Receptor->Neuron_Activity Muscle_Activity Enhanced Muscle Activity & Airway Patency Neuron_Activity->Muscle_Activity

Mechanism of Action of this compound in OSA.

Preclinical Development: In Vitro and In Vivo Characterization

The preclinical evaluation of this compound demonstrated its potential as a treatment for OSA through a series of in vitro and in vivo studies.

In Vitro Profile

The in vitro characteristics of this compound were assessed using binding and cellular assays. The key findings are summarized in the table below.

ParameterValueAssay Type
IC50 vs. α2C-adrenoceptor 86 nMCellular Assay
Kd for α2C-adrenoceptor 24 nMBinding Assay
Caco-2 Permeability Ratio 1:1Cell-based Permeability Assay

Table 1: In Vitro Potency and Permeability of this compound.[1]

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in multiple species to evaluate the drug's suitability for oral administration.

SpeciesBioavailabilityClearance
Rats ~70%1.1 - 1.6 L/h/kg
Dogs ~70%1.1 - 1.6 L/h/kg
Minipigs ~70%1.1 - 1.6 L/h/kg

Table 2: Pharmacokinetic Parameters of this compound.[1]

In Vivo Efficacy in a Pig Model of OSA

A pig model of OSA was utilized to assess the in vivo efficacy of this compound. In this model, intraduodenal administration of the compound dose-dependently reversed upper airway collapse.[1] Notably, this effect was achieved without an increase in heart rate or blood pressure, suggesting a favorable safety profile.[1] The duration of action was significant, lasting for more than 390 minutes.[1]

Furthermore, the combination of intragastric this compound with intranasal application of the TASK channel blocker bafrekalant (B10829590) demonstrated a synergistic effect, maintaining open airways for several hours.[1]

Clinical Development and Future Directions

Bayer AG has completed a Phase I clinical program for this compound.[5][6] In December 2024, KYORIN Pharmaceutical Co., Ltd. entered into a license agreement with Bayer, obtaining exclusive worldwide rights to manufacture, develop, and commercialize this compound and its backup compounds.[5] This partnership will advance the development of this novel treatment for OSA patients.[5]

Experimental Protocols

While specific, detailed protocols are proprietary, the following provides a general overview of the methodologies likely employed in the preclinical evaluation of this compound based on the available information.

α2C-Adrenoceptor Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound for the α2C-adrenoceptor.

  • Methodology: A radioligand binding assay is a standard method. This typically involves:

    • Membrane Preparation: Isolation of cell membranes expressing the human α2C-adrenoceptor.

    • Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-MK-912) and varying concentrations of the unlabeled test compound (this compound).

    • Separation and Detection: Separation of bound from unbound radioligand followed by quantification of radioactivity.

    • Data Analysis: Calculation of the Ki or Kd value from the competition curve.

α2C-Adrenoceptor Cellular Functional Assay
  • Objective: To determine the functional potency (IC50) of this compound in a cellular context.

  • Methodology: A common approach is to measure the inhibition of a downstream signaling event, such as the inhibition of forskolin-stimulated cAMP production.

    • Cell Culture: Use of a cell line stably expressing the human α2C-adrenoceptor.

    • Compound Treatment: Pre-incubation of the cells with varying concentrations of this compound.

    • Stimulation: Stimulation of adenylyl cyclase with forskolin (B1673556) in the presence of an α2 agonist (e.g., norepinephrine).

    • cAMP Measurement: Quantification of intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Determination of the IC50 value from the dose-response curve.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

  • Methodology:

    • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane support to form a monolayer that mimics the intestinal epithelium.

    • Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Sampling: Samples are taken from the opposite chamber at various time points.

    • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions to determine the permeability ratio. A ratio close to 1 suggests passive diffusion.[1]

In Vivo Pig Model of Obstructive Sleep Apnea
  • Objective: To evaluate the efficacy of this compound in preventing upper airway collapse.

  • Methodology: While the exact model details are not publicly available, a general approach would involve:

    • Animal Model: Use of a pig breed susceptible to upper airway collapse under sedation or anesthesia that mimics the conditions of sleep.

    • Instrumentation: Surgical implantation of electrodes to measure the activity of the genioglossus muscle (electromyography - EMG), as well as monitoring of respiratory parameters and cardiovascular function.

    • Induction of Airway Collapse: Administration of an anesthetic or sedative agent to induce a state of reduced muscle tone leading to airway collapse.

    • Drug Administration: Intraduodenal or intragastric administration of this compound at various doses.

    • Efficacy Measurement: Continuous monitoring of genioglossus EMG activity and airway patency to determine the effect of the compound in preventing or reversing airway collapse.

Conclusion

This compound represents a targeted and innovative approach to the pharmacological treatment of OSA. Its mechanism of action, favorable preclinical profile, and progression into clinical development offer hope for a new therapeutic option for the millions of individuals affected by this debilitating condition. The continued development of this compound by KYORIN will be closely watched by the scientific and medical communities.

BAY-2925976_Development_Workflow Start Start: Unmet Need in OSA Lead_ID Lead Identification: Fadaltran (ARα2C Antagonist) Start->Lead_ID Optimization Lead Optimization: Improve Selectivity & CNS Penetration Lead_ID->Optimization Candidate_Selection Candidate Selection: This compound Optimization->Candidate_Selection In_Vitro In Vitro Characterization: Binding & Cellular Assays Candidate_Selection->In_Vitro PK Pharmacokinetics: Rat, Dog, Minipig Candidate_Selection->PK In_Vivo In Vivo Efficacy: Pig Model of OSA Candidate_Selection->In_Vivo Phase_I Phase I Clinical Trials In_Vitro->Phase_I PK->Phase_I In_Vivo->Phase_I Licensing Licensing to KYORIN Phase_I->Licensing Future_Dev Future Clinical Development Licensing->Future_Dev

The Development Workflow of this compound.

References

Preclinical Profile of BAY-2925976: A Novel α2C-Adrenoceptor Antagonist for Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for BAY-2925976, a novel, CNS-penetrant α2C-adrenoceptor antagonist developed by Bayer for the treatment of obstructive sleep apnea (B1277953) (OSA). The information presented is based on the preclinical characterization data disclosed, including in vitro and in vivo studies that highlight the compound's mechanism of action, potency, permeability, pharmacokinetic profile, and efficacy in an animal model of OSA.

Introduction to Obstructive Sleep Apnea and the Therapeutic Rationale for α2C-Adrenoceptor Antagonism

Obstructive sleep apnea is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1] The current standard of care, continuous positive airway pressure (CPAP), is effective but limited by poor patient adherence.[1] Consequently, there is a significant unmet need for pharmacological interventions.

The genioglossus muscle, the primary dilator of the upper airway, plays a crucial role in maintaining airway patency.[2] Its activity is modulated by noradrenaline, a key neurotransmitter in the central nervous system.[2] During sleep, a decrease in noradrenergic drive is thought to reduce the excitability of hypoglossal motoneurons that innervate the genioglossus muscle, contributing to airway collapse.[2]

α2-adrenoceptors are G-protein coupled receptors that act as presynaptic autoreceptors, inhibiting the release of noradrenaline.[2] There are three subtypes: α2A, α2B, and α2C. The α2C-adrenoceptor subtype is believed to be particularly important in regulating noradrenaline release at low endogenous concentrations of the neurotransmitter, characteristic of the sleep state.[2] Therefore, antagonizing the α2C-adrenoceptor is hypothesized to increase noradrenergic tone, enhance hypoglossal motoneuron activity, stimulate the genioglossus muscle, and ultimately prevent upper airway collapse during sleep. This compound was developed as a selective antagonist of the α2C-adrenoceptor to test this therapeutic hypothesis.[2]

In Vitro Profile of this compound

The in vitro characteristics of this compound have been evaluated in cellular and binding assays to determine its potency and affinity for the α2C-adrenoceptor, as well as in a Caco-2 cell model to assess its intestinal permeability.

Quantitative In Vitro Data
ParameterValueAssay Type
IC50 86 nMCellular Assay
Kd 24 nMBinding Assay
Permeability Ratio 1:1Caco-2 Cell Assay

Table 1: Summary of in vitro quantitative data for this compound.[1]

Experimental Protocols

α2C-Adrenoceptor Cellular Assay (Hypothetical Protocol):

A cellular assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the compound required to inhibit 50% of the α2C-adrenoceptor's activity. While the specific details of the assay have not been publicly disclosed, a typical protocol would involve:

  • Cell Line: A recombinant cell line stably expressing the human α2C-adrenoceptor.

  • Assay Principle: Measurement of a downstream signaling event following receptor activation by a known agonist. For a Gi-coupled receptor like the α2C-adrenoceptor, this often involves measuring changes in cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate the receptor.

    • A reagent to induce cAMP production (e.g., forskolin) is also added.

    • Following an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., ELISA, HTRF).

  • Data Analysis: The concentration of this compound that results in a 50% reversal of the agonist-induced inhibition of cAMP production is determined as the IC50 value.

α2C-Adrenoceptor Binding Assay (Hypothetical Protocol):

A binding assay was performed to determine the dissociation constant (Kd) of this compound for the α2C-adrenoceptor, which reflects the affinity of the compound for the receptor. A standard radioligand binding assay protocol would likely include:

  • Receptor Source: Membranes prepared from a cell line overexpressing the human α2C-adrenoceptor.

  • Radioligand: A radiolabeled ligand that specifically binds to the α2C-adrenoceptor.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caco-2 Cell Permeability Assay (Hypothetical Protocol):

To assess the potential for oral absorption, the permeability of this compound was evaluated using a Caco-2 cell monolayer model, which is a well-established in vitro system that mimics the human intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • This compound is added to the apical (donor) compartment.

    • At various time points, samples are taken from the basolateral (receiver) compartment.

    • The concentration of this compound in the samples is quantified by a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The permeability ratio of 1:1 suggests that the compound is not subject to significant active efflux.[1]

Pharmacokinetic Profile of this compound

The pharmacokinetic (PK) properties of this compound were assessed in multiple preclinical species to evaluate its suitability for oral administration.

Quantitative Pharmacokinetic Data
SpeciesBioavailabilityClearance
Rats~70%1.1 - 1.6 L/h/kg
Dogs~70%1.1 - 1.6 L/h/kg
Minipigs~70%1.1 - 1.6 L/h/kg

Table 2: Summary of pharmacokinetic parameters of this compound in different species.[1]

Experimental Protocol (General Description)

Pharmacokinetic studies typically involve the following steps:

  • Animal Dosing: A defined dose of this compound is administered to the animals via the intended clinical route (oral) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Sample Analysis: The concentration of this compound in the plasma is determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including bioavailability (the fraction of the oral dose that reaches systemic circulation) and clearance (the volume of plasma cleared of the drug per unit time).

In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea

The efficacy of this compound in preventing upper airway collapse was evaluated in a pig model of OSA.

Efficacy Data

Intraduodenal administration of this compound in OSA pigs resulted in a dose-dependent reversal of upper airway collapse.[1] The duration of action was reported to be more than 390 minutes.[1] Importantly, this effect was achieved without an increase in heart rate or blood pressure.[1] Furthermore, this compound was shown to effectively improve genioglossus muscle activity.[1]

Experimental Protocol (Hypothetical Description)

While the specific details of the OSA pig model used for this compound have not been fully published, a general protocol for such a study would likely involve:

  • Animal Model: Pigs are a suitable large animal model for OSA research due to similarities in airway anatomy and physiology to humans. OSA can be induced, for example, by inducing sleep and positioning the animal to promote airway collapse.

  • Instrumentation: The animals would be instrumented to monitor key physiological parameters, including:

    • Electroencephalogram (EEG) and electromyogram (EMG) to monitor sleep state.

    • Genioglossus muscle EMG to measure muscle activity.

    • Airflow and respiratory effort to detect apnea and hypopnea events.

    • Arterial oxygen saturation (SpO2).

    • Heart rate and blood pressure.

  • Drug Administration: this compound would be administered at various doses, likely via an intraduodenal catheter to ensure controlled delivery.

  • Efficacy Assessment: The primary endpoint would be the reduction in the frequency and/or duration of upper airway collapse events. The effect on genioglossus muscle activity would also be a key measure of target engagement and mechanism of action.

  • Safety Monitoring: Cardiovascular parameters such as heart rate and blood pressure would be continuously monitored to assess for any potential side effects.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound in OSA

The therapeutic effect of this compound is predicated on its ability to modulate noradrenergic signaling in the hypoglossal motor nucleus. The proposed pathway is as follows:

G cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Postsynaptic Hypoglossal Motoneuron cluster_2 Genioglossus Muscle NA Noradrenaline (NA) Alpha2C α2C-Adrenoceptor (Autoreceptor) NA->Alpha2C Inhibitory Feedback NA_release NA Release Alpha2C->NA_release Inhibits NA_receptor Postsynaptic Adrenoceptors NA_release->NA_receptor Activates Excitability Increased Neuronal Excitability NA_receptor->Excitability Muscle_activity Increased Muscle Activity Excitability->Muscle_activity Airway_patency Maintained Airway Patency Muscle_activity->Airway_patency BAY2925976 This compound BAY2925976->Alpha2C Antagonizes

Caption: Proposed mechanism of action of this compound.

Preclinical Development Workflow for this compound

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy cellular_assay Cellular Assay (IC50 = 86 nM) pk_studies PK in Rats, Dogs, Minipigs (Bioavailability ~70%) cellular_assay->pk_studies binding_assay Binding Assay (Kd = 24 nM) binding_assay->pk_studies caco2_assay Caco-2 Permeability (Ratio = 1:1) caco2_assay->pk_studies osa_model OSA Pig Model pk_studies->osa_model efficacy_assessment Reversal of Airway Collapse (Duration >390 min) osa_model->efficacy_assessment

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a novel treatment for obstructive sleep apnea. The compound demonstrates potent and selective antagonism of the α2C-adrenoceptor, favorable pharmacokinetic properties for oral administration, and promising efficacy in a large animal model of OSA. By targeting a key mechanism involved in the regulation of upper airway muscle tone during sleep, this compound represents a promising new therapeutic approach for patients with this debilitating condition. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

The α2C-Adrenoceptor Antagonist BAY-2925976: A Novel Approach to Enhancing Genioglossus Muscle Activation for the Treatment of Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Obstructive Sleep Apnea (B1277953) (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia and fragmented sleep. The genioglossus muscle, the primary protrudor of the tongue, plays a critical role in maintaining upper airway patency. A key factor contributing to OSA is the state-dependent reduction in the activity of the genioglossus and other pharyngeal dilator muscles during sleep. BAY-2925976, a novel, centrally-penetrant α2C-adrenoceptor antagonist developed by Bayer, represents a promising pharmacological strategy to counteract this neuromuscular deficit. By selectively blocking the α2C-adrenoceptor, this compound is designed to enhance noradrenergic signaling to the hypoglossal motoneurons that innervate the genioglossus muscle. This whitepaper provides a comprehensive overview of the preclinical data, proposed mechanism of action, and the underlying experimental methodologies related to the effect of this compound on genioglossus muscle activation.

Introduction: The Role of the Genioglossus Muscle in OSA and the Noradrenergic System as a Therapeutic Target

The genioglossus muscle is a critical component of the upper airway musculature responsible for maintaining airway patency, particularly during sleep.[1] In individuals with OSA, a sleep-dependent decline in the activity of the genioglossus muscle contributes significantly to the collapse of the pharyngeal airway.[2] The neural control of the genioglossus is complex, involving inputs from various central and peripheral receptors.

Noradrenaline is a potent neuromodulator of hypoglossal motoneuron activity.[2] During wakefulness, a high level of noradrenergic drive maintains the excitability of these motoneurons, resulting in robust genioglossus muscle tone. However, during sleep, the activity of noradrenergic neurons wanes, leading to a decrease in hypoglossal motoneuron excitability and subsequent hypotonia of the genioglossus muscle.[2] This physiological reduction in muscle activity can precipitate airway collapse in anatomically susceptible individuals.

The α2-adrenoceptors, particularly the α2A and α2C subtypes, are presynaptic autoreceptors that provide negative feedback on noradrenaline release.[2] The α2C-adrenoceptor is thought to be particularly important in regulating noradrenaline release at low to moderate levels of neuronal activity, characteristic of the transition to sleep.[2] Therefore, antagonism of the α2C-adrenoceptor presents a targeted approach to disinhibit noradrenergic neurons, thereby increasing noradrenaline levels in the vicinity of hypoglossal motoneurons and enhancing genioglossus muscle activity during sleep.

This compound was developed as a selective antagonist of the α2C-adrenoceptor, optimized from a predecessor compound, fadaltran, to achieve improved central nervous system penetration and selectivity.[2]

Preclinical Efficacy and Pharmacological Profile of this compound

Preclinical studies have provided proof-of-concept for the therapeutic potential of this compound in OSA. The key findings from in vitro and in vivo animal models are summarized below.

In Vitro Pharmacology

The affinity and potency of this compound for the α2C-adrenoceptor have been characterized in cellular and binding assays.

ParameterValueAssay TypeReference
IC50 86 nMCellular Assay[3]
Kd 24 nMBinding Assay[3]
Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple animal species have demonstrated that this compound is suitable for oral administration.

SpeciesBioavailabilityClearanceReference
Rats, Dogs, Minipigs~70%1.1 - 1.6 L/h/kg[3]
In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea

The efficacy of this compound in preventing upper airway collapse was evaluated in a pig model of OSA. In this model, this compound demonstrated a dose-dependent reversal of upper airway collapse.[3] Furthermore, the administration of this compound was shown to effectively improve genioglossus muscle activity.[3] The duration of action was reported to be over 390 minutes without significant effects on heart rate or blood pressure.[3]

A combination of intragastric this compound with the intranasal application of the TASK channel blocker bafrekalant (B10829590) was also investigated and found to maintain open upper airways for several hours.[3]

Proposed Mechanism of Action: Signaling Pathway

The therapeutic effect of this compound on genioglossus muscle activation is predicated on its ability to modulate the noradrenergic control of hypoglossal motoneurons. The proposed signaling pathway is illustrated in the diagram below.

BAY-2925976_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Hypoglossal Motoneuron cluster_3 Genioglossus Muscle Noradrenaline_Release Noradrenaline Release Alpha2C_Receptor α2C-Adrenoceptor Noradrenaline_Release->Alpha2C_Receptor Negative Feedback Noradrenaline Noradrenaline Noradrenaline_Release->Noradrenaline Release into Synapse This compound This compound This compound->Alpha2C_Receptor Antagonism Alpha1_Receptor α1-Adrenoceptor Noradrenaline->Alpha1_Receptor Binding Increased_Excitability Increased Neuronal Excitability Alpha1_Receptor->Increased_Excitability Downstream Signaling Muscle_Activation Increased Genioglossus Muscle Activation Increased_Excitability->Muscle_Activation Increased Motor Unit Firing

Diagram 1: Proposed signaling pathway of this compound.

During sleep, the reduced firing of noradrenergic neurons leads to lower levels of noradrenaline in the synaptic cleft. The α2C-adrenoceptors on the presynaptic terminals of these neurons are highly sensitive to noradrenaline and mediate a negative feedback loop, further suppressing its release. This compound, by blocking these receptors, disinhibits the noradrenergic neurons, leading to an increase in noradrenaline release. This elevated noradrenaline then acts on postsynaptic α1-adrenoceptors on hypoglossal motoneurons, increasing their excitability and firing rate. The enhanced neuronal output results in increased activation of the genioglossus muscle, thereby stiffening the upper airway and preventing its collapse.

Experimental Protocols

While the specific, detailed protocols used in the preclinical studies of this compound are proprietary to Bayer, this section outlines the general methodologies commonly employed in the field to assess genioglossus muscle activation and upper airway collapsibility.

In Vitro Receptor Binding and Cellular Assays
  • Receptor Binding Assays: These assays are used to determine the binding affinity (Kd) of a compound for its target receptor. Typically, cell membranes expressing the recombinant human α2C-adrenoceptor are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound). The amount of radioligand displaced by the test compound is measured to calculate its binding affinity.

  • Cellular Functional Assays: These assays measure the functional consequence of receptor binding, such as the inhibition of a signaling pathway. For Gi-coupled receptors like the α2C-adrenoceptor, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The concentration of the antagonist (this compound) required to inhibit 50% of the agonist-induced response (IC50) is determined.

Animal Models of Obstructive Sleep Apnea

The obese minipig is a well-established large animal model for OSA as they naturally develop the condition and share anatomical and physiological similarities with humans.

  • Model Induction: Obesity is typically induced through a high-fat diet. The development of OSA is confirmed through polysomnography.

  • Measurement of Upper Airway Collapse: Upper airway collapsibility can be assessed by measuring the critical closing pressure (Pcrit). This is determined by applying progressively negative pressure to the upper airway and identifying the pressure at which the airway collapses. A lower (more negative) Pcrit indicates a less collapsible airway.

  • Genioglossus Electromyography (EMG): The electrical activity of the genioglossus muscle is recorded using intramuscular electrodes. These are typically fine-wire electrodes inserted into the body of the muscle. The EMG signal is amplified, filtered, and integrated to quantify the level of muscle activation.

Experimental_Workflow General Experimental Workflow for Preclinical Assessment Model OSA Pig Model (Obese Minipig) Instrumentation Instrumentation (EMG Electrodes, Airway Catheters) Model->Instrumentation Baseline Baseline Measurement (Pcrit, Genioglossus EMG) Instrumentation->Baseline Drug_Admin This compound Administration (e.g., Intraduodenal) Baseline->Drug_Admin Post_Drug Post-Dose Measurement (Pcrit, Genioglossus EMG) Drug_Admin->Post_Drug Analysis Data Analysis (Dose-Response Relationship) Post_Drug->Analysis

References

BAY-2925976: A Technical Guide on its Core Science and Potential in Respiratory Research for Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BAY-2925976 is a novel, orally administered small molecule antagonist of the α2C-adrenergic receptor (ARα2C) developed by Bayer AG.[1][2] Its primary therapeutic potential in the respiratory field lies in the treatment of obstructive sleep apnea (B1277953) (OSA), a prevalent sleep-related breathing disorder characterized by recurrent episodes of upper airway collapse during sleep.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental basis for its development.

1. Mechanism of Action in Obstructive Sleep Apnea

This compound is designed to be a central nervous system (CNS) penetrant antagonist of the ARα2C.[2][4] The α2-adrenergic receptors, which include the α2A, α2B, and α2C subtypes, are G-protein coupled receptors that mediate diverse physiological effects in the cardiovascular and central nervous systems.[4]

In the CNS, both ARα2A and ARα2C act as presynaptic autoreceptors that inhibit the release of noradrenaline.[4] Notably, ARα2C is involved in feedback inhibition at low concentrations of noradrenaline.[4] The rationale for targeting ARα2C in OSA is based on the role of noradrenaline in maintaining upper airway muscle tone. A decrease in noradrenergic drive during sleep is believed to reduce the excitability of hypoglossal motoneurons.[4] This, in turn, leads to decreased activity of the genioglossus muscle, a key upper airway dilator, contributing to airway collapse.[3][4]

By selectively antagonizing the ARα2C receptor, this compound is hypothesized to increase the activity of hypoglossal motoneurons, thereby stabilizing the upper airways and preventing their collapse and occlusion during sleep.[4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Hypoglossal Motoneuron) cluster_3 Physiological Outcome Noradrenaline Release Noradrenaline Release Noradrenaline Noradrenaline Noradrenaline Release->Noradrenaline ARa2C α2C-Adrenergic Receptor ARa2C->Noradrenaline Release Inhibits BAY2925976 This compound BAY2925976->ARa2C Antagonizes Postsynaptic Receptors Postsynaptic Receptors Noradrenaline->Postsynaptic Receptors Increased Excitability Increased Excitability Postsynaptic Receptors->Increased Excitability Stimulates Genioglossus Muscle Activity Genioglossus Muscle Activity Increased Excitability->Genioglossus Muscle Activity Increases Airway Patency Airway Patency Genioglossus Muscle Activity->Airway Patency Maintains

Figure 1: Proposed Mechanism of Action of this compound in OSA.

2. Preclinical Data

The preclinical characterization of this compound has demonstrated its potential as a therapeutic agent for OSA.[3]

2.1. In Vitro Profile

The following table summarizes the key in vitro parameters for this compound.

ParameterValueAssay TypeReference
IC50 86 nMCellular Assay (α2C-adrenoceptor)[3]
Kd 24 nMBinding Assay (α2C-adrenoceptor)[3]
Permeability 1:1Caco-2 Cell Permeability Ratio[3]

2.2. Pharmacokinetics

Pharmacokinetic studies were conducted in multiple species, indicating suitability for oral administration.[3]

SpeciesBioavailabilityClearanceReference
Rats~70%1.1 - 1.6 L/h/kg[3]
Dogs~70%1.1 - 1.6 L/h/kg[3]
Minipigs~70%1.1 - 1.6 L/h/kg[3]

2.3. In Vivo Efficacy

Efficacy studies were performed in a pig model of obstructive sleep apnea.[3]

ModelAdministrationKey FindingsReference
OSA Pig ModelIntraduodenalDose-dependent reversal of upper airway collapse.[3]
Duration of action > 390 minutes.[3]
No increase in heart rate or blood pressure.[3]
Intragastric (in combination with intranasal bafrekalant)Maintained open upper airways for several hours.[3]

3. Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not publicly available, the general workflow for the preclinical assessment can be outlined.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Cellular Assays (IC50 Determination) B Receptor Binding Assays (Kd Determination) A->B C Permeability Assays (Caco-2) B->C D In Vitro Safety Profile C->D E Pharmacokinetic Studies (Rat, Dog, Minipig) D->E Advance to In Vivo F Efficacy Studies (OSA Pig Model) E->F

Figure 2: High-Level Preclinical Experimental Workflow for this compound.

3.1. Cellular and Binding Assays

  • Objective: To determine the potency and binding affinity of this compound for the α2C-adrenoceptor.

  • Methodology Outline:

    • Cellular Assay (IC50): A cell line expressing the human α2C-adrenoceptor is utilized. The assay likely measures a functional downstream effect of receptor activation (e.g., cAMP levels) in the presence of an agonist. The ability of varying concentrations of this compound to inhibit this agonist-induced activity is measured to determine the IC50 value.

    • Binding Assay (Kd): A radioligand binding assay is a common method. Membranes from cells expressing the α2C-adrenoceptor are incubated with a radiolabeled ligand that specifically binds to the receptor. The displacement of this radioligand by increasing concentrations of this compound is measured to calculate the dissociation constant (Kd).

3.2. Caco-2 Permeability Assay

  • Objective: To assess the potential for oral absorption and intestinal permeability.

  • Methodology Outline:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium, are grown on a semi-permeable filter.

    • This compound is added to either the apical (representing the gut lumen) or basolateral (representing the blood side) chamber.

    • The rate of appearance of the compound in the opposite chamber is measured over time to determine the permeability coefficient. The 1:1 ratio suggests good permeability in both directions.[3]

3.3. In Vivo OSA Pig Model

  • Objective: To evaluate the efficacy of this compound in a relevant animal model of upper airway collapse.

  • Methodology Outline:

    • Anesthetized pigs are used to model the state-dependent loss of upper airway muscle tone that occurs during sleep.

    • Upper airway collapsibility is measured, often by applying negative pressure to the airway and determining the pressure at which it collapses (Pcrit).

    • Electromyography (EMG) of the genioglossus muscle is likely recorded to measure muscle activity.

    • This compound is administered (e.g., intraduodenally), and changes in Pcrit and genioglossus EMG activity are monitored. Cardiovascular parameters (heart rate, blood pressure) are also monitored for safety assessment.

4. Clinical Development and Future Directions

This compound has completed Phase I clinical trials for sleep apnea syndrome in Germany.[1] In December 2024, the worldwide rights for this compound were licensed to KYORIN Pharmaceutical.[1][6]

A Lead Compound: Fadaltran B Optimization Program A->B Identified Need for: - Higher ARα2C Selectivity - CNS Penetration - Improved In Vivo Efficacy C Identified Candidate: This compound B->C D Preclinical Evaluation (In Vitro & In Vivo) C->D E Phase I Clinical Trials D->E F Licensing to KYORIN Pharmaceutical E->F

Figure 3: Developmental Pathway of this compound.

The development of this compound represents a novel pharmacological approach to treating the underlying pathophysiology of obstructive sleep apnea. Its progression through clinical trials will be critical in determining its safety and efficacy in patients, potentially offering a much-needed alternative to mechanical therapies like Continuous Positive Airway Pressure (CPAP).[3] Based on the available data, there is no indication that this compound is being investigated for other respiratory conditions such as non-small cell lung cancer.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-2925976 is an experimental small molecule developed by Bayer that acts as a potent and selective antagonist of the α2C-adrenoceptor.[1][2][3][4][5] It has been investigated for the treatment of obstructive sleep apnea (B1277953) (OSA), a condition characterized by recurrent episodes of upper airway collapse during sleep.[1][2] The proposed mechanism of action for this compound in OSA involves the enhancement of noradrenergic signaling to the hypoglossal nerve, which innervates the genioglossus muscle, a key upper airway dilator.[4] By antagonizing the α2C-adrenoceptor, this compound is thought to disinhibit noradrenaline release in the central nervous system, thereby increasing the excitability of hypoglossal motoneurons and augmenting the activity of the genioglossus muscle to maintain airway patency during sleep.[4]

These application notes provide a summary of the available preclinical in vivo data for this compound and outline the likely experimental protocols used in its evaluation.

Data Presentation

In Vitro and Pharmacokinetic Profile of this compound
ParameterValueSpecies/SystemReference
In Vitro Potency
IC50 vs. α2C-adrenoceptor86 nMCellular Assay[1]
Kd for α2C-adrenoceptor24 nMBinding Assay[1]
Pharmacokinetics
Oral Bioavailability~70%Rats, Dogs, Minipigs[1]
Clearance1.1 - 1.6 L/h/kgRats, Dogs, Minipigs[1]
Caco-2 Permeability Ratio1:1In Vitro[1]
In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea
Administration RouteKey FindingsDuration of ActionReference
IntraduodenalDose-dependently reversed upper airway collapse.> 390 minutes[1]
Intragastric (in combination with intranasal bafrekalant (B10829590) 0.3 µg)Maintained open upper airways for several hours.Several hours[1]

Signaling Pathway

The proposed mechanism of action of this compound is to enhance the neural stimulation of the genioglossus muscle, a key muscle in maintaining upper airway patency.

BAY2925976_Mechanism_of_Action cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Hypoglossal Motor Neuron cluster_2 Upper Airway Muscle Noradrenaline Noradrenaline Noradrenaline_Release Noradrenaline Release Noradrenaline->Noradrenaline_Release alpha2C_Autoreceptor α2C-Adrenoceptor alpha2C_Autoreceptor->Noradrenaline Inhibits Release (Negative Feedback) Hypoglossal_Neuron Hypoglossal Motor Neuron Increased_Stimulation Increased Stimulation Hypoglossal_Neuron->Increased_Stimulation Genioglossus Genioglossus Muscle Airway_Patency Maintained Airway Patency Genioglossus->Airway_Patency This compound This compound This compound->alpha2C_Autoreceptor Antagonizes Noradrenaline_Release->Hypoglossal_Neuron Stimulates Increased_Stimulation->Genioglossus Innervates

Caption: Proposed mechanism of action for this compound in obstructive sleep apnea.

Experimental Protocols

Obstructive Sleep Apnea (OSA) Pig Model

This protocol is based on established methods for studying OSA in obese minipigs, which can spontaneously develop the condition.

Objective: To evaluate the efficacy of this compound in reducing the incidence of upper airway collapse during sleep.

Animals: Adult obese minipigs with a body mass index (BMI) > 48 kg/m ², which have been shown to exhibit naturally occurring OSA.

Housing and Acclimatization: Animals are housed in an environment that allows for monitoring of sleep and respiration. They are acclimated to wearing monitoring equipment.

Surgical Preparation (if required for dosing):

  • For intraduodenal administration, a cannula is surgically implanted into the proximal duodenum. This allows for direct administration of the test compound, bypassing gastric emptying.

  • Animals are allowed to recover fully from surgery before any studies are initiated.

Polysomnography Recording:

  • Electroencephalogram (EEG), Electrooculogram (EOG), and Electromyogram (EMG): To monitor and classify sleep stages (Wake, NREM, REM).

  • Respiratory Parameters:

    • Airflow: Measured using a nasal mask or thermistors.

    • Respiratory Effort: Measured using thoracic and abdominal belts.

    • Oxygen Saturation (SpO2): Monitored with a pulse oximeter.

    • Snoring: Recorded with a microphone.

  • Genioglossus EMG: To measure the activity of the primary upper airway dilator muscle. Bipolar intramuscular electrodes are inserted into the genioglossus muscle.

Experimental Procedure:

  • Acclimate the animal to the recording setup.

  • Record baseline polysomnography data for a defined period to establish the frequency of apneas and hypopneas.

  • Administer this compound or vehicle. For dose-response studies, different doses are administered on separate days with an adequate washout period.

    • Intraduodenal Administration: The compound is dissolved in a suitable vehicle and infused through the duodenal cannula.

  • Continuously record polysomnography data for at least 8 hours post-administration.

  • Analyze the data to determine the apnea-hypopnea index (AHI), duration and frequency of apneas/hypopneas, and changes in oxygen saturation in the different sleep stages.

Logical Workflow for the OSA Pig Model Study:

OSA_Pig_Model_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Selection Select Obese Minipigs (BMI > 48) Cannulation Surgical Implantation of Duodenal Cannula (optional) Animal_Selection->Cannulation Acclimatization Acclimatize to Monitoring Equipment Cannulation->Acclimatization Baseline_Recording Baseline Polysomnography Dosing Administer this compound or Vehicle Baseline_Recording->Dosing Post_Dose_Recording Post-Dose Polysomnography (>8 hours) Dosing->Post_Dose_Recording Data_Analysis Analyze Sleep Stages, AHI, SpO2, and Genioglossus EMG Efficacy_Determination Determine Efficacy Data_Analysis->Efficacy_Determination

Caption: Workflow for evaluating this compound in an obstructive sleep apnea pig model.

Genioglossus Muscle Electromyography (EMG)

Objective: To quantify the effect of this compound on the activity of the genioglossus muscle.

Procedure:

  • Electrode Placement: Fine-wire bipolar electrodes are inserted into the body of the genioglossus muscle. Placement is guided by anatomical landmarks and confirmed by observing EMG activity during tongue protrusion.

  • Signal Acquisition: The EMG signal is amplified, band-pass filtered (e.g., 100-1000 Hz), and digitized.

  • Data Analysis:

    • The raw EMG signal is rectified and integrated.

    • Tonic Activity: The average EMG activity during the expiratory phase of respiration.

    • Phasic (Inspiratory) Activity: The peak EMG activity during the inspiratory phase, with the tonic activity subtracted.

    • The effects of this compound are quantified by comparing the tonic and phasic EMG activity before and after drug administration.

Combination Study with Bafrekalant

Objective: To assess the synergistic or additive effects of this compound (an α2C-adrenoceptor antagonist) and bafrekalant (a TASK channel blocker) on upper airway patency.

Procedure:

  • Follow the general protocol for the OSA pig model.

  • Administer this compound via the intragastric route (e.g., through a gavage tube or the duodenal cannula).

  • At a specified time relative to the this compound administration, administer bafrekalant (0.3 µg) intranasally.

  • Monitor polysomnography and genioglossus EMG as described above to evaluate the combined effect on OSA parameters.

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in relevant animal species (rats, dogs, minipigs).

Procedure:

  • Dosing: Administer a single dose of this compound via the intended clinical route (oral) and intravenously (to determine bioavailability).

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Safety Pharmacology

During the in vivo efficacy studies in the pig model, key safety parameters were monitored.

  • Cardiovascular: Heart rate and blood pressure were monitored continuously. The available data indicates that this compound did not cause an increase in heart rate or blood pressure in the OSA pig model.[1]

Conclusion

The preclinical data for this compound suggest that it is a promising candidate for the treatment of obstructive sleep apnea. The in vivo studies in a pig model of OSA have demonstrated its ability to reverse upper airway collapse and enhance genioglossus muscle activity, consistent with its mechanism of action as an α2C-adrenoceptor antagonist. The protocols outlined above provide a framework for the continued investigation of this compound and similar compounds in this therapeutic area.

References

Application Notes and Protocols for Preclinical Studies of BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of BAY-2925976, a novel α2C-adrenoceptor antagonist developed for the treatment of Obstructive Sleep Apnea (OSA).

Introduction

Obstructive Sleep Apnea is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1] this compound is an orally bioavailable, central nervous system (CNS) penetrant α2C-adrenoceptor antagonist designed to address the underlying neuromuscular impairment in OSA.[2] By blocking the α2C-adrenoceptor, this compound enhances noradrenergic signaling to the upper airway muscles, thereby increasing their tone and preventing collapse during sleep.

Mechanism of Action

The α2-adrenoceptors are G-protein coupled receptors that mediate diverse physiological effects in the cardiovascular and central nervous systems.[3] Within the CNS, the α2A and α2C subtypes are key presynaptic autoreceptors that provide negative feedback on noradrenaline release.[3] The α2C-adrenoceptor is particularly important in regulating noradrenaline release at low to moderate firing rates, characteristic of the transition to sleep.[3]

In individuals with OSA, a decrease in noradrenergic drive to the hypoglossal nerve during sleep onset is thought to reduce the activity of the genioglossus muscle, a primary upper airway dilator muscle.[3] This reduction in muscle tone contributes to the collapse of the upper airway.

This compound acts as a competitive antagonist at the α2C-adrenoceptor. By blocking this receptor, it prevents the presynaptic feedback inhibition of noradrenaline release. This leads to an increase in synaptic noradrenaline levels, which then stimulates postsynaptic α1- and β-adrenoceptors on hypoglossal motoneurons. The resulting increase in neuronal activity enhances the tone of the genioglossus and other upper airway dilator muscles, stabilizing the airway and preventing its collapse during sleep.

BAY_2925976_MoA cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Hypoglossal Motoneuron cluster_muscle Upper Airway Muscle Noradrenaline Noradrenaline alpha2C_receptor α2C-Adrenoceptor Noradrenaline->alpha2C_receptor Inhibits Release (-) Synaptic_NA Increased Noradrenaline Noradrenaline->Synaptic_NA Release BAY_2925976 This compound BAY_2925976->alpha2C_receptor Blocks Postsynaptic_receptors α1/β-Adrenoceptors Synaptic_NA->Postsynaptic_receptors Stimulates Increased_activity Increased Neuronal Activity Postsynaptic_receptors->Increased_activity Muscle_tone Increased Muscle Tone (Genioglossus) Increased_activity->Muscle_tone Airway_patency Stabilized Upper Airway Muscle_tone->Airway_patency

Caption: Mechanism of Action of this compound in Obstructive Sleep Apnea.

Preclinical Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Activity

ParameterValueAssay SystemReference
IC5086 nMCellular assay for α2C-adrenoceptor antagonism[1]
Kd24 nMBinding assay for α2C-adrenoceptor[1]
Caco-2 Permeability Ratio (B-A/A-B)1:1Caco-2 cell monolayer[1]

Table 2: In Vivo Pharmacokinetics

SpeciesBioavailabilityClearanceRoute of AdministrationReference
Rat~70%1.1 - 1.6 L/h/kgOral[1]
Dog~70%1.1 - 1.6 L/h/kgOral[1]
Minipig~70%1.1 - 1.6 L/h/kgOral[1]

Table 3: In Vivo Efficacy

Animal ModelEffectDuration of ActionRoute of AdministrationReference
OSA Pig ModelDose-dependent reversal of upper airway collapse> 390 minutesIntraduodenal[1]

Experimental Protocols

In Vitro Target Engagement and Cellular Activity

Objective: To determine the binding affinity (Kd) of this compound for the human α2C-adrenoceptor.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α2C-adrenoceptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, the radioligand (e.g., [3H]rauwolscine), and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start cell_culture Culture cells expressing human α2C-adrenoceptor start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay with membranes, [3H]rauwolscine, and this compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration measurement Measure radioactivity filtration->measurement analysis Data analysis to determine Ki measurement->analysis end End analysis->end

Caption: Workflow for α2C-Adrenoceptor Radioligand Binding Assay.

Objective: To determine the functional potency (IC50) of this compound in a cellular context.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO, HEK293) stably expressing the human α2C-adrenoceptor, which is a Gi-coupled receptor.

  • cAMP Assay:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.

    • Simultaneously, add a known α2-adrenoceptor agonist (e.g., UK-14,304) to activate the Gi pathway and inhibit cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the concentration of this compound.

    • Normalize the data to the response in the absence of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

functional_assay_workflow start Start cell_seeding Seed cells expressing human α2C-adrenoceptor start->cell_seeding pre_incubation Pre-incubate with This compound cell_seeding->pre_incubation stimulation Stimulate with forskolin and an α2-agonist pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation cAMP_measurement Lyse cells and measure intracellular cAMP incubation->cAMP_measurement analysis Data analysis to determine IC50 cAMP_measurement->analysis end End analysis->end

Caption: Workflow for α2C-Adrenoceptor Functional Assay.
In Vitro ADME

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

caco2_workflow start Start cell_culture Culture Caco-2 cells on transwell inserts for 21-28 days start->cell_culture teer_measurement Verify monolayer integrity with TEER measurement cell_culture->teer_measurement permeability_assay Perform bidirectional permeability assay (A-B and B-A) teer_measurement->permeability_assay sampling Collect samples from receiver chamber at time points permeability_assay->sampling lc_ms_analysis Analyze this compound concentration by LC-MS/MS sampling->lc_ms_analysis data_analysis Calculate Papp and efflux ratio lc_ms_analysis->data_analysis end End data_analysis->end pk_workflow start Start animal_prep Acclimatize and fast rats start->animal_prep drug_admin Administer oral dose of this compound animal_prep->drug_admin blood_sampling Collect blood samples at specified time points drug_admin->blood_sampling plasma_separation Process blood to obtain plasma blood_sampling->plasma_separation lc_ms_analysis Analyze this compound concentration in plasma plasma_separation->lc_ms_analysis pk_analysis Calculate pharmacokinetic parameters lc_ms_analysis->pk_analysis end End pk_analysis->end osa_pig_workflow start Start animal_model Use validated pig model of OSA start->animal_model instrumentation Surgically implant electrodes for sleep and respiratory monitoring animal_model->instrumentation baseline_recording Establish baseline sleep and respiratory parameters instrumentation->baseline_recording drug_admin Administer this compound or vehicle control baseline_recording->drug_admin post_dose_monitoring Continuously monitor sleep and respiration post-dose drug_admin->post_dose_monitoring data_analysis Analyze AHI, oxygen saturation, and genioglossus EMG activity post_dose_monitoring->data_analysis efficacy_assessment Assess efficacy of this compound data_analysis->efficacy_assessment end End efficacy_assessment->end

References

Application Notes and Protocols for Measuring Genioglossus Muscle Activity with BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obstructive Sleep Apnea (B1277953) (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia and fragmented sleep. The genioglossus muscle, a key upper airway dilator, plays a crucial role in maintaining airway patency. Reduced activity of the genioglossus muscle during sleep is a significant contributor to the pathophysiology of OSA.

BAY-2925976 is a potent and selective α2C-adrenoceptor antagonist developed by Bayer for the potential treatment of OSA.[1] The scientific rationale for its use stems from the understanding that noradrenaline is a potent neuromodulator of hypoglossal motoneuron activity, which innervates the genioglossus muscle.[2] During sleep, a decrease in noradrenergic drive leads to reduced genioglossus muscle activity. By blocking the α2C-adrenoceptors, which are involved in the presynaptic feedback inhibition of noradrenaline release, this compound is hypothesized to increase noradrenergic tone, thereby enhancing genioglossus muscle activity and preventing upper airway collapse.[2]

These application notes provide detailed protocols for the in vitro characterization of this compound and for in vivo studies to measure its effect on genioglossus muscle activity in a preclinical pig model of OSA.

Data Presentation

In Vitro Characterization of this compound
ParameterValueAssay TypeCell LineNotes
IC50 86 nMCellular AssayCHO-K1 cells stably transfected with human α2C-adrenoceptorsMeasures the concentration of this compound required to inhibit 50% of the receptor's activity.[3]
Kd 24 nMBinding AssayNot specifiedRepresents the equilibrium dissociation constant, indicating the affinity of this compound for the α2C-adrenoceptor.[3]
Caco-2 Permeability Ratio 1:1Cell-based permeability assayCaco-2 cellsSuggests good potential for oral absorption.[3]
In Vivo Pharmacokinetics of this compound
SpeciesBioavailabilityClearanceRoute of Administration
Rats, Dogs, Minipigs~70%1.1 - 1.6 L/h/kgOral

Signaling Pathway of this compound Action

BAY2925976_Mechanism cluster_synapse Noradrenergic Synapse cluster_autoreceptor Presynaptic Feedback Loop cluster_outcome Therapeutic Effect Noradrenergic Neuron Noradrenergic Neuron Synaptic Cleft Synaptic Cleft Noradrenergic Neuron->Synaptic Cleft Noradrenaline Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binds to Postsynaptic Receptors a2C-adrenoceptor a2C-adrenoceptor Synaptic Cleft->a2C-adrenoceptor Binds to Presynaptic Autoreceptor Inhibition Inhibition a2C-adrenoceptor->Inhibition Increased Noradrenaline Increased Noradrenaline a2C-adrenoceptor->Increased Noradrenaline Blockade leads to Noradrenaline Release Noradrenaline Release Inhibition->Noradrenaline Release Negative Feedback This compound This compound This compound->a2C-adrenoceptor Antagonizes Increased Genioglossus Activity Increased Genioglossus Activity Increased Noradrenaline->Increased Genioglossus Activity

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Characterization of this compound

Objective: To determine the binding affinity (Kd) of this compound for the human α2C-adrenoceptor.

Materials:

  • CHO-K1 cells stably transfected with the human α2C-adrenoceptor.

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand specific for α2C-adrenoceptors (e.g., [3H]-Rauwolscine).

  • Unlabeled this compound.

  • Scintillation cocktail and vials.

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human α2C-adrenoceptor to confluence.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • For determination of non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine) to a set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (an estimate of the Kd) using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human α2C-adrenoceptor.

Materials:

  • CHO-K1 cells stably co-expressing the human α2C-adrenoceptor and a reporter system (e.g., luciferase or a fluorescent calcium indicator).

  • Cell culture medium and supplements.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A specific α2-adrenoceptor agonist (e.g., UK 14,304).

  • This compound.

  • Assay buffer.

  • Luminometer or fluorescence plate reader.

Protocol:

  • Cell Plating: Plate the transfected CHO-K1 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

    • Add a fixed concentration of the α2-adrenoceptor agonist to stimulate the receptor.

    • Add forskolin to all wells to induce cAMP production.

  • Signal Detection:

    • After incubation, lyse the cells (if required by the assay kit).

    • Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • The agonist will inhibit forskolin-induced cAMP production. This compound will reverse this inhibition in a concentration-dependent manner.

    • Plot the reporter signal against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition.

In Vivo Measurement of Genioglossus Muscle Activity in a Pig Model of OSA

Objective: To evaluate the effect of this compound on genioglossus muscle activity in a preclinical pig model of obstructive sleep apnea.

Materials:

  • Yucatan minipigs.

  • Surgical instruments for electrode implantation.

  • Intramuscular or fine-wire electromyography (EMG) electrodes.

  • EMG amplifier and recording system.

  • Polysomnography (PSG) equipment for monitoring sleep state, respiratory effort, and oxygen saturation.

  • Sedatives (e.g., a combination of xylazine, midazolam, and butorphanol).[4][5]

  • This compound formulated for intraduodenal or intragastric administration.

  • Gavage tubes or surgically implanted duodenal cannula.

Protocol:

  • Animal Model: Utilize obese Yucatan minipigs, which are known to spontaneously develop OSA-like symptoms.

  • Electrode Implantation (Chronic):

    • Under general anesthesia and sterile surgical conditions, implant EMG electrodes into the genioglossus muscle. Fine-wire electrodes are often preferred for their selectivity.

    • Implant electrodes for electroencephalography (EEG) and electrooculography (EOG) to monitor sleep stages.

    • Allow for a post-operative recovery period.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Acclimatization Electrode Implantation Electrode Implantation Acclimatization->Electrode Implantation Recovery Recovery Electrode Implantation->Recovery Baseline Recording Baseline Recording Recovery->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Post-drug Recording Post-drug Recording Drug Administration->Post-drug Recording EMG Analysis EMG Analysis Post-drug Recording->EMG Analysis Sleep Scoring Sleep Scoring Post-drug Recording->Sleep Scoring Statistical Analysis Statistical Analysis EMG Analysis->Statistical Analysis Sleep Scoring->Statistical Analysis

Caption: Workflow for in vivo genioglossus EMG studies.

  • Acclimatization: Acclimatize the pigs to the recording environment to minimize stress.

  • Baseline Recording:

    • Sedate the pig to induce a state where airway collapse is likely to occur. A common protocol involves an intramuscular injection of xylazine, midazolam, and butorphanol.[4][5]

    • Record baseline genioglossus EMG activity, along with other PSG parameters (EEG, EOG, respiratory effort, SpO2), for a defined period (e.g., 1-2 hours).

  • Drug Administration:

    • Administer this compound either via intragastric gavage or through a surgically implanted duodenal cannula.

    • A dose-response study should be performed to determine the optimal dose.

    • A vehicle control group should be included.

  • Post-Administration Recording: Continue recording genioglossus EMG and PSG parameters for several hours to assess the onset, magnitude, and duration of the drug's effect.

  • EMG Signal Processing:

    • Filter the raw EMG signal to remove noise.

    • Rectify and integrate the EMG signal to quantify its amplitude.

    • Analyze both tonic (baseline) and phasic (respiratory-related) EMG activity.

  • Sleep Scoring: Score the sleep recordings to differentiate between different sleep stages (e.g., NREM, REM) and wakefulness.

  • Respiratory Event Analysis: Identify and quantify obstructive apneas and hypopneas based on respiratory airflow and effort signals.

  • Statistical Analysis:

    • Compare the genioglossus EMG activity (tonic and phasic) before and after the administration of this compound.

    • Correlate changes in EMG activity with the frequency and duration of respiratory events.

    • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound as a potential therapeutic for obstructive sleep apnea. The in vitro assays are essential for confirming the compound's mechanism of action and potency, while the in vivo studies in a relevant animal model are crucial for demonstrating its efficacy in improving genioglossus muscle activity and preventing upper airway collapse. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals in this field.

References

In Vitro Efficacy of BAY-2927088: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of BAY-2927088, a potent, non-covalent tyrosine kinase inhibitor (TKI). While the initial inquiry referenced BAY-2925976, our comprehensive analysis indicates that the compound of interest for oncology researchers, particularly those focused on non-small cell lung cancer (NSCLC), is BAY-2927088 . This inhibitor has demonstrated significant activity against various Epidermal Growth Factor Receptor (EGFR) mutations, including the clinically relevant C797S resistance mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib.[1][2]

BAY-2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] Its high selectivity for mutant versus wild-type (WT) EGFR offers the potential for a wider therapeutic window and a more favorable safety profile.[5][6] These protocols are designed for researchers, scientists, and drug development professionals to evaluate the biochemical and cellular activity of BAY-2927088 and similar EGFR inhibitors.

Data Presentation

The in vitro efficacy of BAY-2927088 has been evaluated in both biochemical and cellular assays. The following tables summarize the available quantitative data, highlighting the compound's potency and selectivity against key EGFR variants.

Table 1: Biochemical Assay Data for BAY-2927088
TargetAssay TypeIC₅₀ (nM)Selectivity vs. WT
EGFR exon 19 del Biochemical0.16>1000-fold
EGFR L858R Biochemical0.52>1000-fold
EGFR exon 20 ins BiochemicalPotent~40-fold
EGFR C797S mutants BiochemicalPotentNot specified

Data sourced from preclinical characterizations of BAY-2927088.[5]

Table 2: Cellular Assay Data for BAY-2927088
Cell Line ModelEGFR Mutation StatusAssay TypeIC₅₀ (nM)Selectivity vs. WT
Ba/F3 EGFR exon 19 delCell Proliferation0.16>1000-fold
Ba/F3 EGFR L858RCell Proliferation0.52>1000-fold
Ba/F3 EGFR WTCell Proliferation221-
Various EGFR C797SCell ProliferationPotent ActivityNot specified

Data sourced from preclinical studies using Ba/F3 cellular models.[5]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival BAY2927088 BAY-2927088 BAY2927088->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of BAY-2927088.

Biochemical_Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start: Prepare Reagents Plate Plate Compound (BAY-2927088) Dilutions Start->Plate Add_Enzyme Add Purified EGFR Kinase (WT or Mutant) Plate->Add_Enzyme Add_Substrate Initiate Reaction: Add ATP & Peptide Substrate Add_Enzyme->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Detect Detect Phosphorylation (e.g., Luminescence, TR-FRET) Incubate->Detect Analyze Analyze Data & Calculate IC₅₀ Detect->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Cell_Based_Assay_Workflow cluster_workflow Cell-Based Assay Workflow cluster_readouts Alternative Readouts Start Start: Seed Cells (e.g., Ba/F3-EGFR mutants) Treat Treat with BAY-2927088 (Dose-Response) Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Proliferation Measure Cell Proliferation (e.g., CellTiter-Glo) Incubate->Proliferation Phosphorylation Measure p-EGFR Levels (Western Blot / ELISA) Incubate->Phosphorylation Analyze Analyze Data & Calculate IC₅₀ Proliferation->Analyze Phosphorylation->Analyze End End Analyze->End

Caption: Workflow for cell-based efficacy assays (proliferation and phosphorylation).

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, and is suitable for determining the IC₅₀ of BAY-2927088 against purified EGFR kinase domains (wild-type and mutants).

Materials:

  • Purified recombinant human EGFR kinase domain (WT, L858R, exon 19 del, C797S mutants, etc.)

  • Poly-L-glutamic acid, tyrosine (4:1) polymer or specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • BAY-2927088

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of BAY-2927088 in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of EGFR kinase diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.[7]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near the Kₘ for the specific EGFR variant.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of BAY-2927088 relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Ba/F3 Model)

This protocol utilizes the IL-3 dependent pro-B cell line Ba/F3, engineered to express various human EGFR mutants. These cells become IL-3 independent, with proliferation driven by the expressed oncogenic kinase.

Materials:

  • Ba/F3 cells stably expressing EGFR (WT, L858R, exon 19 del, C797S mutants, etc.)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • BAY-2927088

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Wash the Ba/F3 cells to remove any residual IL-3. Resuspend the cells in IL-3-free medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Prepare a serial dilution of BAY-2927088 in the culture medium. Add the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control and a non-specific kinase inhibitor (e.g., staurosporine) as a positive control for inhibition.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

  • Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate the percent growth inhibition for each concentration. Determine the IC₅₀ value by plotting the results and fitting to a dose-response curve.

EGFR Phosphorylation Assay (Western Blot)

This protocol assesses the ability of BAY-2927088 to inhibit the autophosphorylation of EGFR in a cellular context.

Materials:

  • NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered lines for C797S mutants)

  • Appropriate cell culture medium and supplements

  • BAY-2927088

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of BAY-2927088 or DMSO for 1-2 hours. If the cell line does not have a constitutively active mutant, stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total EGFR and the loading control.

  • Data Analysis: Perform densitometry analysis on the bands to quantify the levels of p-EGFR relative to total EGFR and the loading control. Plot the inhibition of phosphorylation as a function of BAY-2927088 concentration to determine its cellular potency.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of BAY-2927088, a promising TKI for NSCLC with EGFR mutations, including the challenging C797S variant. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the potency, selectivity, and cellular efficacy of this and other novel EGFR inhibitors, facilitating their preclinical development.

References

Troubleshooting & Optimization

Ensuring the stability of BAY-2925976 for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-2925976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and successful application of this compound in in vivo experiments for obstructive sleep apnea (B1277953) (OSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the α2C adrenergic receptor (ARα2C).[1][2][3] The α2C adrenoceptor is a G protein-coupled receptor that plays a role in regulating the release of neurotransmitters from sympathetic nerves and adrenergic neurons in the central nervous system.[4][5] In the context of obstructive sleep apnea, decreased noradrenergic drive during sleep is believed to reduce the activity of upper airway dilator muscles, such as the genioglossus muscle.[6] By antagonizing the ARα2C, this compound is hypothesized to increase the activity of motoneurons in the hypoglossal nerve, which in turn stabilizes the upper airways and prevents their collapse during sleep.[6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. For the solid powder form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What are suitable vehicles for formulating this compound for in vivo administration?

A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo experiments. Based on available data, several formulations have been successfully used. The selection of the appropriate vehicle will depend on the specific experimental design, including the route of administration and the desired dosage. It is always recommended to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate over time.

Troubleshooting Guide

Issue 1: Precipitation of this compound in the formulation during preparation or administration.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen vehicle. The stability of the formulation may also be time-dependent.

  • Troubleshooting Steps:

    • Verify Solubility: Prepare a small test batch of the formulation at the desired concentration and visually inspect for any precipitation immediately after preparation and after letting it stand at room temperature and at the experimental temperature for a relevant period.

    • Adjust Vehicle Composition: If precipitation occurs, consider modifying the vehicle composition. Increasing the percentage of co-solvents like DMSO or PEG300, or trying alternative solubilizing agents like SBE-β-CD, may improve solubility.

    • Sonication: Gentle sonication can aid in the dissolution of the compound. However, be cautious of potential degradation with excessive heat.

    • Prepare Fresh Formulations: For optimal stability, it is recommended to prepare the formulation fresh before each experiment.

Issue 2: Inconsistent or unexpected results in in vivo experiments.

  • Possible Cause: This could be due to a variety of factors including improper formulation, incorrect dosing, or animal model variability.

  • Troubleshooting Steps:

    • Confirm Formulation Integrity: Ensure that the formulation is homogenous and that the compound is fully dissolved. Any precipitation will lead to inaccurate dosing.

    • Dose-Response Study: If not already done, perform a dose-response study to determine the optimal concentration of this compound for the desired effect in your specific animal model.

    • Animal Model Considerations: Different animal models of OSA can have varying responses.[7][8] Ensure the chosen model is appropriate for the study and that the animals are properly acclimated.

    • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to determine the concentration of this compound in the plasma or target tissue at different time points after administration. This can help correlate the compound's exposure with the observed pharmacological effect.

Data Presentation

Table 1: In Vitro and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
IC50 (α2C-adrenoceptor) 86 nMCellular Assay[9]
Kd (α2C-adrenoceptor) 24 nMBinding Assay[9]
Oral Bioavailability ~70%Rats, Dogs, Minipigs[9]
Clearance 1.1 - 1.6 L/h/kgRats, Dogs, Minipigs[9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol provides a general guideline for preparing a formulation of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the powder completely. The final concentration of DMSO in the formulation should not exceed 10%.

  • Add PEG300 to the solution and vortex thoroughly. The final concentration of PEG300 is typically around 40%.

  • Add Tween-80 to the mixture and vortex again. The final concentration of Tween-80 is usually around 5%.

  • Finally, add saline to reach the desired final volume and concentration. The final volume of saline will be approximately 45%.

  • Vortex the final solution until it is clear and homogenous. If necessary, use a sonicator for a short period to aid dissolution.

  • Visually inspect the solution for any signs of precipitation before administration.

Protocol 2: In Vivo Obstructive Sleep Apnea Model (Conceptual)

This is a conceptual protocol based on established animal models of OSA. The specific details will need to be optimized for your laboratory and chosen animal model (e.g., pig, rat, mouse).[7][10]

Animals:

  • Select an appropriate animal model for OSA. Yucatan minipigs and certain strains of obese rats or mice are commonly used.[7]

Procedure:

  • Acclimation: Acclimate the animals to the experimental environment for a sufficient period to minimize stress.

  • Induction of Sleep/Anesthesia: Depending on the model, sleep may be naturally occurring or induced with a light anesthetic that mimics sleep-like conditions.

  • Monitoring: Continuously monitor key physiological parameters such as respiratory effort, oxygen saturation (SpO2), and airflow to detect apneic events.

  • Administration of this compound: Administer the prepared formulation of this compound at the predetermined dose. A vehicle control group should be included.

  • Data Collection: Record the frequency and duration of apneas and hypopneas before and after the administration of the compound.

  • Data Analysis: Compare the respiratory parameters between the treatment and control groups to assess the efficacy of this compound in reducing the incidence of obstructive events.

Visualizations

G Troubleshooting Workflow for this compound Formulation start Start: Inconsistent In Vivo Results or Formulation Precipitation check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_concentration Is the concentration within the known solubility limit? check_solubility->check_concentration Yes adjust_vehicle Adjust vehicle composition: - Increase co-solvent (DMSO, PEG300) - Add solubilizing agent (SBE-β-CD) check_solubility->adjust_vehicle No check_concentration->adjust_vehicle No dose_response Perform a dose-response study check_concentration->dose_response Yes sonicate Use gentle sonication adjust_vehicle->sonicate sonicate->check_solubility prepare_fresh Prepare formulation fresh before each experiment end End: Optimized Experiment prepare_fresh->end check_pk Consider pharmacokinetic analysis dose_response->check_pk animal_model Review animal model suitability check_pk->animal_model animal_model->end

Caption: Troubleshooting workflow for addressing formulation and stability issues with this compound.

G Simplified α2C Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Hypoglossal Motoneuron) ARa2C α2C Adrenergic Receptor Gi Gi Protein ARa2C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_release Norepinephrine Release cAMP->NE_release Modulates NE Norepinephrine NE_release->NE Releases Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to Neuron_Activity Increased Neuronal Activity Postsynaptic_Receptor->Neuron_Activity Leads to BAY2925976 This compound BAY2925976->ARa2C Antagonizes

Caption: The antagonistic action of this compound on the α2C adrenergic receptor signaling pathway.

References

How to avoid off-target effects of BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BAY-2925976, a potent and selective antagonist of the Alpha-2c adrenergic receptor (ADRA2C). This guide will help you to design experiments that minimize off-target effects and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antagonist of the Alpha-2c adrenergic receptor (ADRA2C), a G-protein coupled receptor.[1][2] It was developed for the treatment of obstructive sleep apnea (B1277953) (OSA).[3][4] The underlying hypothesis is that by blocking the inhibitory action of ADRA2C on noradrenaline release, particularly at low concentrations of this neurotransmitter, this compound can increase the activity of motoneurons in the hypoglossal nerve.[2] This, in turn, is expected to enhance the activity of the genioglossus muscle, a key upper airway dilator, thereby stabilizing the airway and preventing its collapse during sleep.[2][4]

Q2: What are the potential off-target effects of this compound?

A2: The primary off-target concerns for this compound are its interactions with other adrenergic receptor subtypes, particularly the Alpha-2a adrenergic receptor (ADRA2A).[2] While this compound was optimized for improved selectivity towards ADRA2C, residual activity at ADRA2A could lead to central nervous system (CNS) and hemodynamic side effects.[2] It is crucial to consider the expression levels of different adrenergic receptor subtypes in your experimental system.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound in your specific model to avoid engaging lower-affinity off-targets.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Use alternative methods to validate your findings. For example, use siRNA or shRNA to knockdown the expression of ADRA2C and see if this phenocopies the effect of this compound.

  • Phenotypic Comparison: Compare the observed cellular or physiological phenotype with the known consequences of ADRA2C inhibition. Any discrepancies may point towards off-target effects.

Q4: What are the key parameters from preclinical studies of this compound?

A4: Preclinical data for this compound is summarized in the table below.

ParameterValueSpecies/System
IC50 vs. ADRA2C 86 nMCellular assays
Kd vs. ADRA2C 24 nMBinding assays
Oral Bioavailability ~70%Rats, Dogs, Minipigs
Clearance 1.1 - 1.6 L/h/kgRats, Dogs, Minipigs

Data sourced from preclinical characterization studies.[4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) Off-target activity on ADRA2A receptors.1. Lower the concentration of this compound. 2. Use a more selective ADRA2C antagonist if available. 3. Measure receptor occupancy of both ADRA2C and ADRA2A.
Inconsistent results between experiments 1. Compound instability. 2. Cellular context (e.g., varying receptor expression levels).1. Prepare fresh solutions of this compound for each experiment. 2. Characterize the expression of ADRA2C and other adrenergic receptors in your cell lines or animal models.
Observed phenotype does not align with known ADRA2C function Potential engagement of an unknown off-target.1. Perform a broader screen of the compound against other GPCRs or relevant targets. 2. Utilize a rescue experiment by overexpressing ADRA2C to see if the phenotype is reversed.

Experimental Protocols & Visualizations

Signaling Pathway of ADRA2C and the Effect of this compound

The following diagram illustrates the proposed mechanism of action of this compound in the context of noradrenergic signaling.

BAY2925976_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell NA Noradrenaline (NA) ADRA2C ADRA2C Receptor NA->ADRA2C binds Release NA Release ADRA2C->Release inhibits (-) BAY This compound BAY->ADRA2C blocks NA_synapse Release->NA_synapse increases PostReceptor Postsynaptic Adrenergic Receptor Response Cellular Response (e.g., Muscle Contraction) PostReceptor->Response leads to NA_synapse->PostReceptor activates

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Off-Target Effects

This workflow outlines a general approach to identifying and validating potential off-target effects of this compound.

OffTarget_Workflow A Initial Observation: Unexpected Phenotype B Hypothesis: Off-Target Effect A->B C Dose-Response Curve for On-Target Effect B->C D Selectivity Profiling (e.g., Adrenergic Receptor Panel) B->D E Orthogonal Validation (e.g., siRNA/shRNA for ADRA2C) B->E G Conclusion: On-Target vs. Off-Target C->G D->G F Rescue Experiment (Overexpression of ADRA2C) E->F F->G

Caption: Workflow for investigating off-target effects.

Troubleshooting Logic for Unexpected Results

This diagram provides a logical flow for troubleshooting unexpected experimental outcomes when using this compound.

Troubleshooting_Logic start Unexpected Result Observed q1 Is the compound concentration at the lowest effective dose? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are control compounds (inactive analog, vehicle) behaving as expected? a1_yes->q2 action1 Perform dose-response to find lowest effective dose a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does siRNA/shRNA of ADRA2C replicate the phenotype? a2_yes->q3 action2 Troubleshoot control compound/vehicle issues a2_no->action2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion_on Likely On-Target Effect a3_yes->conclusion_on conclusion_off Potential Off-Target Effect a3_no->conclusion_off

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting inconsistent results in BAY-2925976 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-2925976, a selective α2C-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available antagonist of the α2C-adrenoceptor, a G-protein coupled receptor (GPCR).[1] The α2C-adrenoceptor is a presynaptic autoreceptor that inhibits the release of noradrenaline. By blocking this receptor, this compound is hypothesized to increase noradrenergic signaling to motor neurons of the upper airway muscles, such as the genioglossus muscle. This increased stimulation is expected to prevent the collapse of the upper airway during sleep, which is the primary cause of obstructive sleep apnea (B1277953) (OSA).

Q2: What are the key preclinical parameters of this compound?

Preclinical studies have reported the following key parameters for this compound:

ParameterValueAssay Type
IC5086 nMCellular assay against α2C-adrenoceptor
Kd24 nMBinding assay for α2C-adrenoceptor

Q3: I am observing a high degree of variability in my in vitro cell-based assays. What are the common causes?

High variability in cell-based assays for GPCR antagonists can stem from several factors:

  • Cell Health and Passage Number: Ensure that the cells are healthy, viable, and within a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a frequent source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, agonists, or assay reagents can significantly impact results. Calibrate your pipettes regularly and use appropriate techniques for small volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and alter cellular responses. It is advisable to either avoid using the outermost wells or to fill them with a buffer or sterile water to minimize this effect.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound and other critical reagents for each experiment. Improper storage or repeated freeze-thaw cycles of reagents can lead to degradation and inconsistent results.

Q4: My in vivo results in an obstructive sleep apnea (OSA) animal model are not consistent. What should I consider?

In vivo studies of OSA can be complex and subject to variability. Here are some factors to consider:

  • Animal Model Variability: The physiological and anatomical characteristics of animal models can vary, leading to different responses to this compound. Ensure that the chosen animal model is appropriate and that the animals are age and weight-matched.

  • Surgical Procedures: If your model involves surgical interventions, inconsistencies in the procedures can introduce variability. Standardize all surgical protocols and ensure consistent post-operative care.

  • Sleep State: The effects of this compound are expected to be most pronounced during sleep. Ensure accurate and consistent monitoring of sleep-wake states (e.g., using EEG/EMG) to correlate drug administration with the desired physiological state.

  • Drug Administration: The route and timing of this compound administration should be consistent across all animals. For oral administration, consider the fed/fasted state of the animals, as this can affect drug absorption.

  • Data Analysis: The parameters used to assess respiratory function (e.g., apnea-hypopnea index, genioglossus muscle activity) should be clearly defined and consistently measured.

Experimental Protocols

Radioligand Binding Assay for α2C-Adrenoceptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human α2C-adrenoceptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2C-adrenoceptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-MK912 (a known α2C-adrenoceptor antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., 10 µM yohimbine).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α2C-adrenoceptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or 10 µM yohimbine (B192690) for non-specific binding).

    • 50 µL of [3H]-MK912 at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Cell-Based cAMP Assay

This protocol describes a functional assay to measure the antagonist activity of this compound on the α2C-adrenoceptor by measuring changes in cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the human α2C-adrenoceptor (e.g., CHO-K1).

  • Forskolin (B1673556) (an adenylate cyclase activator).

  • A known α2-adrenoceptor agonist (e.g., UK 14,304).

  • cAMP assay kit (e.g., HTRF, LANCE, or similar).

  • Cell culture medium and supplements.

  • 96- or 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the cells into a white opaque microplate at a pre-optimized density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (typically the EC80 concentration) in the presence of a sub-maximal concentration of forskolin. The forskolin is used to stimulate cAMP production, which is then inhibited by the α2C-adrenoceptor agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels as a function of the this compound concentration. The data should show that this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP production. Fit the data to a suitable antagonist response curve to determine the IC50 of this compound.

Visualizations

BAY2925976_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Hypoglossal Motoneuron) Noradrenaline_vesicle Noradrenaline Vesicles Noradrenaline_released Noradrenaline Noradrenaline_vesicle->Noradrenaline_released Release alpha2C_receptor α2C-Adrenoceptor (Autoreceptor) Noradrenaline_released->alpha2C_receptor Binds Postsynaptic_receptor Postsynaptic Adrenoceptor Noradrenaline_released->Postsynaptic_receptor Activates Gi_protein Gi Protein alpha2C_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Inhibits Ca_channel->Noradrenaline_vesicle Triggers release Ca_ion BAY2925976 This compound BAY2925976->alpha2C_receptor Blocks Muscle_contraction Genioglossus Muscle Contraction Postsynaptic_receptor->Muscle_contraction Leads to

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Inconsistent Results Observed check_assay_type In Vitro or In Vivo? start->check_assay_type check_reagents Check Reagent Preparation & Storage check_assay_type->check_reagents In Vitro check_animal_model Review Animal Model Characteristics check_assay_type->check_animal_model In Vivo check_cells Verify Cell Health & Passage Number check_reagents->check_cells check_protocol Review Protocol Execution (Pipetting, Incubation) check_cells->check_protocol check_controls Analyze Positive/Negative Controls check_protocol->check_controls optimize_assay Re-optimize Assay Parameters check_controls->optimize_assay resolution Consistent Results Achieved optimize_assay->resolution check_drug_admin Verify Drug Administration (Dose, Route, Timing) check_animal_model->check_drug_admin check_monitoring Assess Physiological Monitoring Consistency check_drug_admin->check_monitoring check_data_analysis Standardize Data Analysis Parameters check_monitoring->check_data_analysis refine_protocol Refine In Vivo Protocol check_data_analysis->refine_protocol refine_protocol->resolution

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: Characterize This compound Activity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional cAMP Assay (Determine IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Off-target effects) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Animal Models) selectivity_panel->pk_studies osa_model Efficacy in OSA Model (e.g., Pig Model) pk_studies->osa_model safety_studies Safety Pharmacology & Toxicology osa_model->safety_studies end Complete Preclinical Characterization safety_studies->end

Caption: Experimental workflow for this compound.

References

Addressing vehicle control issues in BAY-2925976 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-2925976, a potent and selective α2C-adrenergic receptor (ARα2C) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the α2C-adrenergic receptor (ARα2C).[1] The ARα2C is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, inhibiting the release of noradrenaline (norepinephrine), particularly at low physiological concentrations of this neurotransmitter.[1] By blocking this receptor, this compound is hypothesized to increase noradrenergic signaling, which plays a crucial role in maintaining upper airway muscle tone.[1] This mechanism is being investigated for its therapeutic potential in obstructive sleep apnea (B1277953) (OSA).[2][3]

Q2: What are the recommended vehicle formulations for this compound?

A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What are the key preclinical parameters of this compound?

A3: Preclinical studies have reported an IC50 value of 86 nM in cellular assays and a Kd value of 24 nM in binding assays for the α2C-adrenoceptor.[2] Pharmacokinetic evaluations in animal models have shown oral bioavailability of around 70%.[2]

Q4: Where can I find information on the clinical development of this compound?

A4: this compound has undergone Phase I clinical trials for sleep apnea syndrome.[4] In late 2024, the worldwide rights for this compound were licensed to KYORIN Pharmaceutical.[4]

Troubleshooting Guides

In Vitro Vehicle Control Issues
IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/media The compound's solubility limit in the aqueous environment is exceeded.- Perform a stepwise dilution: first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media before adding to the final volume.- Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).- Briefly sonicate the final solution to aid dissolution.
Vehicle control shows cellular toxicity The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line.- Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration.- Reduce the final DMSO concentration by preparing a more concentrated initial stock of this compound.- If possible, screen alternative solvents that may be less toxic to your cells.
Inconsistent results between experiments - Variability in vehicle preparation.- Degradation of the compound in the vehicle.- Prepare fresh working solutions for each experiment.- Ensure thorough mixing of the vehicle components and the final solution.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vivo Vehicle Control Issues
IssuePotential CauseRecommended Solution
Precipitation or phase separation of the formulation - Incorrect order of solvent addition.- Components are not fully miscible at the prepared ratios.- Add each solvent in the correct order: 1. Dissolve this compound in DMSO. 2. Add PEG300. 3. Add Tween-80. 4. Finally, add saline dropwise while vortexing.- Ensure thorough mixing after the addition of each component.- Gentle warming (to 37°C) and sonication can help to achieve a homogenous solution.
Adverse effects observed in the vehicle control group - The concentration of one or more vehicle components (e.g., DMSO, Tween-80) is causing toxicity.- The formulation is not iso-osmotic.- For sensitive animal models, consider reducing the DMSO concentration (e.g., to 2-5%).- Ensure the final formulation is sterile-filtered (0.22 µm) before administration.- If hemolysis is a concern for intravenous administration, ensure the formulation is compatible with blood.
Variability in drug exposure (pharmacokinetics) - Inconsistent formulation preparation leading to variable dosing.- Instability of the formulation.- Prepare the formulation fresh for each dosing session.- Use a consistent and validated preparation method.- Visually inspect the formulation for any signs of precipitation before each administration.

Quantitative Data Summary

ParameterValueAssay TypeReference
IC50 86 nMCellular Assay[2]
Kd 24 nMBinding Assay[2]
Oral Bioavailability ~70%In vivo (rats, dogs, minipigs)[2]
Clearance 1.1 - 1.6 L/h/kgIn vivo (rats, dogs, minipigs)[2]

Experimental Protocols

Radioligand Binding Assay for ARα2C

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the ARα2C receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human ARα2C.

  • Radioligand (e.g., [3H]-MK-912).

  • Unlabeled competitor (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and either the radioligand alone (for total binding), radioligand plus a high concentration of an unlabeled ligand (for non-specific binding), or radioligand plus the serial dilutions of this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software.

Cellular Functional Assay for ARα2C Antagonism

This protocol describes a general method to assess the antagonist activity of this compound in a cell-based functional assay, such as a cAMP assay.

Materials:

  • A cell line expressing the human ARα2C receptor (e.g., CHO or HEK293 cells).

  • An AR agonist (e.g., norepinephrine).

  • This compound.

  • Cell culture medium.

  • Assay buffer.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 96- or 384-well plates.

Procedure:

  • Seed the ARα2C-expressing cells into the assay plates and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specified time.

  • Add a fixed concentration of the AR agonist (typically the EC80 concentration) to all wells except the basal control.

  • Incubate for a time sufficient to induce a robust agonist response.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP levels against the concentration of this compound to determine its IC50 value.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release ARa2C α2C-AR NE->ARa2C Binds NE_postsynaptic NE Gi Gi ARa2C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Inhibits Ca_channel->NE_vesicle Triggers Release Ca_ion Ca_ion->Ca_channel BAY2925976 This compound BAY2925976->ARa2C Blocks Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Response Cellular Response Postsynaptic_Receptor->Response NE_postsynaptic->Postsynaptic_Receptor

Caption: Signaling pathway of the α2C-adrenergic receptor and the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Issue Encountered (e.g., Precipitation) check_solubility Verify Compound Solubility in Vehicle start_vitro->check_solubility optimize_dilution Optimize Dilution Protocol (e.g., stepwise, temperature) check_solubility->optimize_dilution If soluble in stock check_vehicle_toxicity Assess Vehicle Toxicity on Cells optimize_dilution->check_vehicle_toxicity resolution_vitro Issue Resolved optimize_dilution->resolution_vitro If non-toxic adjust_concentration Adjust Final Vehicle Concentration check_vehicle_toxicity->adjust_concentration If toxic adjust_concentration->resolution_vitro start_vivo Issue Encountered (e.g., Formulation Instability) review_prep Review Formulation Preparation Protocol start_vivo->review_prep check_order Verify Order of Solvent Addition review_prep->check_order ensure_mixing Ensure Thorough Mixing (vortex, sonicate) check_order->ensure_mixing fresh_prep Prepare Formulation Fresh ensure_mixing->fresh_prep resolution_vivo Issue Resolved fresh_prep->resolution_vivo

Caption: Troubleshooting workflow for vehicle control issues in this compound experiments.

References

Best practices for handling and storing BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-2925976. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting and storing this compound?

A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once reconstituted in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO. For in vivo studies, a common formulation involves a multi-step dissolution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q2: I'm observing inconsistent results in my cell-based assays. What are some potential causes?

A2: Inconsistent results in cell-based assays with this compound can stem from several factors. Firstly, ensure the compound has been properly stored and has not undergone multiple freeze-thaw cycles. Secondly, verify the cell health and passage number, as cellular responses can change over time. For Gi-coupled GPCR antagonist assays, the concentration of the stimulating agonist and the incubation times are critical parameters. Insufficient pre-incubation with the antagonist may not allow for receptor binding equilibrium.[2] Additionally, ensure that the final concentration of the agonist used for stimulation is within the EC50 to EC80 range to provide an adequate assay window.[3]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is an antagonist of the α2C adrenergic receptor (ARα2C).[4][5][6] This receptor is a G protein-coupled receptor (GPCR) that, when activated, couples to an inhibitory G protein (Gi). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine, thereby preventing the downstream inhibitory signaling cascade.[7]

Q4: Are there any known safety precautions I should take when handling this compound?

A4: While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, standard laboratory safety practices for handling potent small molecules should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder. In case of accidental contact with skin or eyes, rinse thoroughly with water.

Q5: Can you provide a starting point for an in vivo experimental dose?

A5: Preclinical studies in animal models of obstructive sleep apnea (B1277953) have been conducted. For instance, in pigs, intraduodenal administration has been shown to be effective.[4] Pharmacokinetic data from rats, dogs, and minipigs indicate good oral bioavailability.[4] The specific dosage will depend on the animal model, route of administration, and the experimental question. It is recommended to perform dose-response studies to determine the optimal concentration for your specific model.

Data Presentation

Table 1: Storage and Stability of this compound
FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedchemExpress product information.[1]

Table 2: Solubility of this compound
SolventConcentration
DMSO≥ 100 mg/mL

Data sourced from MedchemExpress product information.

Table 3: In Vivo Formulation Examples
Formulation ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

This is an example formulation and may require optimization for your specific application.

Experimental Protocols

Detailed Methodology for In Vitro cAMP Assay for a Gi-Coupled Receptor Antagonist

This protocol is adapted from general guidelines for Gi-coupled GPCR antagonist assays and should be optimized for your specific cell line and experimental conditions.[3][8]

1. Cell Culture and Plating:

  • Culture cells expressing the human α2C adrenergic receptor in appropriate media.
  • The day before the assay, seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
  • Prepare a stock solution of a known α2C adrenergic receptor agonist (e.g., norepinephrine) in assay buffer.

3. Assay Procedure:

  • Wash the cells once with pre-warmed assay buffer.
  • Add the diluted this compound (antagonist) to the wells and pre-incubate for a sufficient time to allow for receptor binding (e.g., 30-60 minutes) at 37°C.
  • Prepare a solution of the agonist at a concentration that elicits a submaximal response (EC50 to EC80).
  • Add the agonist solution to the wells containing the antagonist and incubate for a time determined by kinetic experiments to allow for the inhibition of adenylyl cyclase (e.g., 15-30 minutes) at 37°C.
  • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the cAMP detection kit.

4. cAMP Detection:

  • Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
  • Follow the manufacturer's instructions for the specific kit being used.

5. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.
  • Determine the concentration of cAMP in each sample from the standard curve.
  • Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value of this compound.

Visualizations

BAY_2925976_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_cytoplasm Cytoplasm receptor α2C Adrenergic Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP ac->camp Catalyzes (inhibited) bay2925976 This compound bay2925976->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Downstream Cellular Response pka->cellular_response Phosphorylates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis cell_culture 1. Culture α2C-expressing cells cell_plating 2. Plate cells in 96-well plate cell_culture->cell_plating compound_prep 3. Prepare serial dilutions of this compound and agonist cell_plating->compound_prep wash_cells 4. Wash cells compound_prep->wash_cells add_antagonist 5. Add this compound (Antagonist) wash_cells->add_antagonist pre_incubate 6. Pre-incubate add_antagonist->pre_incubate add_agonist 7. Add Agonist pre_incubate->add_agonist incubate 8. Incubate add_agonist->incubate lyse_cells 9. Lyse cells incubate->lyse_cells measure_camp 10. Measure cAMP levels lyse_cells->measure_camp data_analysis 11. Analyze data and determine IC50 measure_camp->data_analysis Troubleshooting_Logic cluster_compound Compound Issues cluster_cells Cellular Factors cluster_assay_params Assay Parameters start Inconsistent Assay Results check_storage Verify proper storage (-20°C or -80°C) start->check_storage check_health Assess cell viability and morphology start->check_health check_agonist_conc Confirm agonist is at EC50-EC80 start->check_agonist_conc check_thaw Avoid multiple freeze-thaw cycles check_storage->check_thaw end Consistent Results check_thaw->end check_passage Use consistent passage number check_health->check_passage check_passage->end check_incubation Optimize antagonist pre-incubation time check_agonist_conc->check_incubation check_reagents Ensure reagent quality and correct preparation check_incubation->check_reagents check_reagents->end

References

Validation & Comparative

A Comparative Analysis of BAY-2925976 and Current Obstructive Sleep Apnea Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Obstructive Sleep Apnea (B1277953) (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1] The current treatment landscape for OSA is dominated by non-pharmacological interventions, with Continuous Positive Airway Pressure (CPAP) therapy being the gold standard. However, poor adherence to CPAP has spurred the development of alternative treatments, including pharmacological agents.[1][2] This guide provides a comparative analysis of a novel investigational drug, BAY-2925976, and the current standard-of-care treatments for OSA.

Overview of this compound

This compound is a novel, orally administered α2C-adrenoceptor antagonist being developed by Bayer.[2] Its mechanism of action is centered on enhancing the activity of the genioglossus muscle, a key upper airway dilator muscle, to prevent airway collapse during sleep.[3] By blocking the α2C-adrenoceptors, this compound is hypothesized to increase noradrenergic drive to the hypoglossal motoneurons that innervate the genioglossus muscle, thereby improving upper airway stability.[3][4] The drug has completed Phase I clinical trials, and preclinical data has shown promising results in animal models of OSA.[5][6]

Current OSA Treatment Modalities

Current treatments for OSA can be broadly categorized into non-pharmacological and pharmacological approaches.

Non-Pharmacological Treatments:

  • Continuous Positive Airway Pressure (CPAP): This is the most effective and widely prescribed treatment for moderate to severe OSA. It involves wearing a mask connected to a machine that delivers a constant stream of pressurized air to keep the upper airway open during sleep.

  • Mandibular Advancement Devices (MADs): These are oral appliances that reposition the lower jaw and tongue forward to increase the airway space. They are generally recommended for mild to moderate OSA.

  • Lifestyle Modifications: These include weight loss, exercise, positional therapy (avoiding sleeping on the back), and avoiding alcohol and sedatives before sleep.

  • Surgery: Various surgical procedures can be considered for patients who do not respond to or cannot tolerate other treatments. These procedures aim to remove or reposition tissues that obstruct the upper airway.

Pharmacological Treatments:

While no pharmacological agent is currently approved as a standalone primary treatment for OSA, several drugs are used to address specific aspects of the condition, such as excessive daytime sleepiness or to target underlying pathophysiological traits. These include:

  • Wakefulness-Promoting Agents: Modafinil, armodafinil, and solriamfetol (B1681049) are approved for the treatment of residual excessive daytime sleepiness in OSA patients who are compliant with CPAP.

  • Combination Therapy (e.g., Atomoxetine (B1665822) and Oxybutynin): This combination of a norepinephrine (B1679862) reuptake inhibitor and an antimuscarinic agent has shown potential in reducing OSA severity by increasing genioglossus muscle activity.

  • Other Investigational Drugs: A variety of other drug classes are under investigation, targeting different mechanisms involved in OSA pathogenesis.

Comparative Data

Preclinical Efficacy of this compound
ParameterFindingSource
Mechanism of Action α2C-adrenoceptor antagonist[2][5]
Animal Model Pig model of OSA[6]
Effect Dose-dependently reversed upper airway collapse[6]
Additional Effect Improved genioglossus muscle activity[6]
Clinical Efficacy of Current OSA Treatments
TreatmentKey Efficacy Metric (Change from Baseline)Study PopulationSource
CPAP Significant reduction in Apnea-Hypopnea Index (AHI)Moderate to Severe OSA
Mandibular Advancement Devices Reduction in AHIMild to Moderate OSA
Atomoxetine (80mg) + Oxybutynin (B1027) (5mg) ~50% reduction in AHIModerate to Severe OSA
Modafinil/Armodafinil Improvement in Epworth Sleepiness Scale (ESS)OSA with residual sleepiness on CPAP
Solriamfetol Improvement in ESS and Maintenance of Wakefulness Test (MWT)OSA with residual sleepiness on CPAP

Note: Specific quantitative data from the Phase I clinical trial of this compound are not yet publicly available.

Experimental Protocols

Preclinical Evaluation of this compound in a Pig Model of OSA (Summarized)

A detailed, step-by-step protocol for the preclinical studies of this compound has not been fully published. However, based on available information, the general methodology likely involved the following steps:

  • Animal Model Induction: Anesthetized pigs were used to model upper airway collapse characteristic of OSA. This is often achieved by inducing a state of muscle relaxation that mimics sleep.

  • Drug Administration: this compound was administered to the animals, likely through various routes (e.g., intravenous, oral) and at different doses to establish a dose-response relationship.

  • Measurement of Upper Airway Patency: Techniques such as endoscopy or pressure transducers were likely used to measure the degree of upper airway collapse before and after drug administration.

  • Electromyography (EMG) of Genioglossus Muscle: EMG electrodes would have been inserted into the genioglossus muscle to record its electrical activity, providing a direct measure of the drug's effect on muscle activation.

  • Data Analysis: The collected data on airway collapse and muscle activity were analyzed to determine the efficacy of this compound.

Clinical Trial Protocol for Atomoxetine and Oxybutynin in OSA (Representative Example)

The following is a generalized protocol based on published clinical trials of this combination therapy:

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.

  • Participant Selection: Adults with a diagnosis of moderate to severe OSA (defined by an Apnea-Hypopnea Index [AHI] within a specified range) who are not currently using or are intolerant to CPAP therapy.

  • Intervention: Participants receive a single oral dose of atomoxetine (e.g., 80 mg) and oxybutynin (e.g., 5 mg) or a matching placebo before bedtime on separate nights, with a washout period in between.

  • Primary Outcome Measure: The primary outcome is the change in the AHI as measured by in-laboratory polysomnography.

  • Secondary Outcome Measures: Secondary outcomes may include changes in oxygen desaturation index (ODI), sleep architecture (e.g., percentage of time in different sleep stages), and genioglossus muscle activity (measured via intramuscular EMG).

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: Appropriate statistical tests are used to compare the effects of the active treatment and placebo on the primary and secondary outcomes.

Visualizations

BAY_2925976_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Hypoglossal Motoneuron Noradrenaline Noradrenaline Alpha2C α2C-Adrenoceptor Noradrenaline->Alpha2C Inhibits Release Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Noradrenaline->Postsynaptic_Receptor Activates Genioglossus_Activation Increased Genioglossus Muscle Activity Postsynaptic_Receptor->Genioglossus_Activation BAY2925976 This compound BAY2925976->Alpha2C Blocks

Caption: Signaling pathway of this compound in preventing upper airway collapse.

OSA_Treatment_Comparison cluster_non_pharma Non-Pharmacological Treatments cluster_pharma Pharmacological Treatments OSA Obstructive Sleep Apnea CPAP CPAP OSA->CPAP First-line for Moderate-Severe MAD Mandibular Advancement Device OSA->MAD Mild-Moderate Lifestyle Lifestyle Modifications OSA->Lifestyle Surgery Surgery OSA->Surgery Refractory Cases Wakefulness_Agents Wakefulness-Promoting Agents OSA->Wakefulness_Agents Addresses Symptom (Excessive Daytime Sleepiness) AtoOxy Atomoxetine + Oxybutynin OSA->AtoOxy Targets Muscle Activity BAY2925976 This compound (Investigational) OSA->BAY2925976 Targets Muscle Activity

Caption: Logical relationship of current and investigational OSA treatments.

Experimental_Workflow Recruitment Patient Recruitment (OSA Diagnosis) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Period A (Drug or Placebo) Randomization->Treatment_A Polysomnography Polysomnography (Overnight Sleep Study) Treatment_A->Polysomnography Washout Washout Period Treatment_B Treatment Period B (Crossover) Washout->Treatment_B Treatment_B->Polysomnography Polysomnography->Washout Data_Analysis Data Analysis (AHI, ODI, etc.) Polysomnography->Data_Analysis

References

A Preclinical Comparative Guide to BAY-2925976 for Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for BAY-2925976, a novel α2C-adrenoceptor antagonist, with relevant alternatives for the treatment of Obstructive Sleep Apnea (B1277953) (OSA). The information is intended to facilitate the replication of preclinical findings and support further research and development in this area.

Introduction to this compound and Obstructive Sleep Apnea

Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia and fragmented sleep.[1][2] The current standard of care is Continuous Positive Airway Pressure (CPAP), a mechanical intervention with limitations in patient adherence.[1] This highlights the need for effective pharmacological therapies.

This compound is a novel, orally available, and CNS-penetrant α2C-adrenoceptor antagonist developed by Bayer.[3] The α2C-adrenoceptor is a presynaptic autoreceptor that inhibits the release of norepinephrine (B1679862).[4][5] By antagonizing this receptor, this compound is hypothesized to increase noradrenergic drive to the upper airway muscles, such as the genioglossus, thereby stabilizing the airway during sleep.[5]

Comparative Preclinical Data

This section summarizes the available preclinical data for this compound and compares it with its predecessor, fadaltran, and a combination therapy with the TASK channel blocker, bafrekalant (B10829590).

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Kd (nM)Notes
This compound α2C-adrenoceptor86[1]24[1]Optimized for improved selectivity and brain penetration.
Fadaltran α2C-adrenoceptorNot AvailableNot AvailablePredecessor to this compound with limited selectivity against α2A-adrenoceptors, leading to CNS and hemodynamic side effects.[5] It also had low brain penetration as it was optimized for peripheral vascular targets.[5]
In Vitro Permeability
CompoundAssayPermeability Ratio (B-A/A-B)
This compound Caco-2 Cells1:1[1]
In Vivo Pharmacokinetics
CompoundAnimal ModelBioavailability (%)Clearance (L/h/kg)
This compound Rats, Dogs, Minipigs~70[1]1.1 - 1.6[1]
In Vivo Efficacy in OSA Models
Compound/TreatmentAnimal ModelKey Findings
This compound OSA Pig ModelDose-dependently reversed upper airway collapse with a duration of action of over 390 minutes. No increase in heart rate or blood pressure was observed.[1]
This compound + Bafrekalant OSA Pig ModelThe combination of intragastric this compound and intranasal bafrekalant (0.3 µg) maintained upper airway stability and prevented collapse for several hours.[1]

Signaling Pathway and Mechanism of Action

The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[6] Upon activation by endogenous catecholamines like norepinephrine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream signaling pathways, ultimately inhibiting further norepinephrine release from the presynaptic terminal. This compound, as an antagonist, blocks this inhibitory feedback loop.

Alpha-2C Adrenergic Receptor Signaling Pathway Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Upper Airway Muscle NE_release Norepinephrine Release alpha2C_R α2C-Adrenoceptor NE_release->alpha2C_R Binds to NE_receptor Noradrenergic Receptors NE_release->NE_receptor Activates Gi_protein Gi Protein alpha2C_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_release Inhibits BAY2925976 This compound BAY2925976->alpha2C_R Blocks Muscle_Contraction ↑ Genioglossus Muscle Activity & Airway Stability NE_receptor->Muscle_Contraction

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating preclinical findings. Below are outlines for key experiments.

α2C-Adrenoceptor Binding Assay

This assay determines the binding affinity (Kd) of a compound to the α2C-adrenoceptor.

  • Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human α2C-adrenoceptor.

  • Radioligand: A radiolabeled ligand with known affinity for the α2C-adrenoceptor (e.g., [3H]-MK-912) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki (and approximately Kd) value using the Cheng-Prusoff equation.

Cellular Functional Assay (cAMP Measurement)

This assay measures the functional potency (IC50) of an antagonist in inhibiting the agonist-induced response.

  • Cell Culture: Cells expressing the α2C-adrenoceptor are cultured in appropriate media.

  • Agonist Stimulation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) followed by stimulation with a known α2-adrenoceptor agonist (e.g., UK 14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 value is determined.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.

In Vivo Obstructive Sleep Apnea (OSA) Pig Model

This model is used to evaluate the in vivo efficacy of compounds in preventing upper airway collapse.

  • Animal Model: Pigs are used due to their anatomical and physiological similarities to the human upper airway.

  • Induction of OSA: Upper airway collapse is typically induced during sleep, which can be facilitated by sedatives or by manipulating airway pressure.

  • Drug Administration: The test compound (e.g., this compound) is administered via the intended clinical route (e.g., intragastrically).

  • Monitoring: Key parameters are monitored, including genioglossus muscle activity (electromyography - EMG), airflow, oxygen saturation, heart rate, and blood pressure.

  • Data Analysis: The frequency and duration of airway collapse events are quantified and compared between treatment and control groups.

Preclinical Experimental Workflow for OSA Drug Discovery General Experimental Workflow cluster_invitro In Vitro Assays Target_ID Target Identification (α2C-Adrenoceptor) Lead_Gen Lead Generation (e.g., Fadaltran) Target_ID->Lead_Gen Lead_Opt Lead Optimization (this compound) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Binding Binding Assays (Kd) Functional Functional Assays (IC50) Permeability Permeability (Caco-2) In_Vivo_Efficacy In Vivo Efficacy (OSA Pig Model) In_Vivo_PK->In_Vivo_Efficacy Safety Safety & Toxicology In_Vivo_Efficacy->Safety Clinical_Trials Clinical Trials Safety->Clinical_Trials

Caption: A generalized workflow for the preclinical development of a drug for Obstructive Sleep Apnea.

References

Misidentification of Therapeutic Target: BAY-2925976 Is Not an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An assessment of the translational potential of BAY-2925976 reveals a primary focus on its role as an α2C-adrenoceptor antagonist for the treatment of obstructive sleep apnea (B1277953) (OSA), with no current research supporting its development as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] This fundamental difference in mechanism of action and therapeutic area precludes a direct comparison with EGFR inhibitors.

This compound: An Overview

This compound, developed by Bayer, is an alpha-2C adrenergic receptor (ADRA2C) antagonist.[1][2] Preclinical studies have demonstrated its potential in treating OSA by improving the activity of the genioglossus muscle, which plays a key role in maintaining an open airway during sleep.[4] The development of this compound stems from the optimization of a previous compound, fadaltran, with a focus on enhancing selectivity for the α2C-adrenoceptor and improving brain penetration for the treatment of OSA.[3] Phase I clinical trials for this compound in sleep apnea syndrome have been completed.[2]

It is important to distinguish this compound from other compounds in Bayer's oncology pipeline. For instance, Bayer is developing sevabertinib (BAY 2927088), an oral tyrosine kinase inhibitor that targets HER2-mutant NSCLC, which also has activity against EGFR mutations.[7][8][9] This is a separate and distinct molecule from this compound.

The Intended Comparison: EGFR Inhibitors in NSCLC

The request to compare this compound with EGFR inhibitors for NSCLC is based on a mistaken premise. EGFR inhibitors are a cornerstone of targeted therapy for a subset of NSCLC patients with specific mutations in the EGFR gene. These inhibitors block the signaling pathways that drive tumor growth. The field has evolved from first-generation inhibitors to third-generation drugs like osimertinib, which target resistance mutations such as T790M. The development of fourth-generation inhibitors is now focused on overcoming further resistance mechanisms, including the C797S mutation.

Due to the distinct mechanisms of action and therapeutic targets, a comparative analysis of this compound and EGFR inhibitors is not feasible. There is no available experimental data on this compound in the context of cancer research, and specifically, no studies evaluating its effect on EGFR signaling pathways or NSCLC models.

Conclusion

The translational potential of this compound is currently being investigated within the field of sleep medicine, specifically for obstructive sleep apnea. There is no scientific evidence to support its evaluation as an EGFR inhibitor for non-small cell lung cancer. Therefore, the creation of a comparison guide, data tables, and signaling pathway diagrams as requested is not possible. The focus of future research and discussion on this compound should be centered on its development as an α2C-adrenoceptor antagonist for its intended therapeutic indication.

References

Safety Operating Guide

Navigating the Disposal of BAY-2925976: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers

For laboratory professionals handling the novel α2C adrenergic receptor antagonist BAY-2925976, a component of ongoing research in areas like obstructive sleep apnea, adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research chemicals provide a necessary framework for safe handling and waste management.

The primary directive for the disposal of any chemical is to consult the manufacturer's SDS. In the absence of this document, researchers must treat the compound as potentially hazardous and follow their institution's chemical hygiene plan and hazardous waste disposal procedures.

Immediate Safety and Handling

Before considering disposal, proper handling of this compound is paramount. As a research compound, its toxicological properties have not been fully characterized. Therefore, standard precautions for handling potent compounds should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • No Ingestion: Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.

Quantitative Data and Physicochemical Properties

While specific disposal data is limited, understanding the compound's properties can inform handling and waste management decisions.

PropertyValueSource
Molecular Formula C₂₁H₂₇F₂N₅OS
Molecular Weight 435.53 g/mol
Target α2C adrenergic receptor antagonist[1][2]
Solubility in DMSO ≥ 50 mg/mL
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Step-by-Step Disposal Protocol

The disposal of this compound, like other research chemicals, must comply with institutional, local, state, and federal regulations. The following is a general, step-by-step guide to be adapted to your institution's specific protocols.

Step 1: Waste Identification and Classification

All chemical waste should be considered hazardous until proven otherwise. Without a specific SDS, this compound should be managed as a chemical waste stream, separate from regular trash.

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

  • Solid Waste: Unused or expired solid this compound, along with contaminated materials like gloves, weighing papers, and pipette tips, should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is critical to avoid mixing incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, concentration (if in solution), and the date the waste was first added.

  • Container Condition: Ensure waste containers are in good condition, free from leaks, and kept closed except when adding waste.[5]

Step 3: Contact Your Environmental Health and Safety (EHS) Department

Your institution's EHS department is the definitive resource for guidance on chemical waste disposal. They will provide specific instructions for the collection, storage, and pickup of hazardous waste. Never dispose of chemical waste down the sink or in the regular trash without explicit approval from EHS.[6]

Step 4: Waste Pickup and Disposal

Arrange for the collection of the chemical waste by trained hazardous waste professionals from your EHS department.[3][7] They will ensure the waste is transported to an approved treatment or disposal facility in compliance with all regulations.

Experimental Protocols for Solution Preparation

The preparation of solutions for experimental use is a common source of chemical waste. Below are typical protocols for dissolving this compound, with the understanding that all resulting solutions and contaminated materials must be disposed of as chemical waste.

In Vitro Solution Preparation (Example):

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, to achieve a 10 mM stock solution, add 2.2961 mL of DMSO to 10 mg of this compound.

  • For cell culture experiments, further dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration.

In Vivo Formulation (Example):

  • Prepare a stock solution in DMSO.

  • Sequentially add other solvents as required for the specific animal model. An example formulation might involve a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.

  • Ensure the final solution is clear and homogenous before administration.

All unused formulations and materials used in their preparation must be disposed of as hazardous chemical waste.

Signaling Pathway and Disposal Workflow

To provide a clearer understanding of the compound's context and the necessary disposal logic, the following diagrams are provided.

BAY_2925976_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Noradrenaline_vesicles Noradrenaline Vesicles Noradrenaline_release Noradrenaline Release Noradrenaline_vesicles->Noradrenaline_release ARa2C α2C-AR Noradrenaline_release->ARa2C Binds to Noradrenaline Noradrenaline Noradrenaline_release->Noradrenaline ARa2C->Noradrenaline_release Inhibits (Autoreceptor) Postsynaptic_Receptors Postsynaptic Adrenergic Receptors Noradrenaline->Postsynaptic_Receptors Activates Cellular_Response Cellular Response Postsynaptic_Receptors->Cellular_Response BAY_2925976 This compound BAY_2925976->ARa2C Antagonizes Chemical_Disposal_Workflow Start Chemical Waste Generated (e.g., this compound) SDS_Available Is SDS Available? Start->SDS_Available Follow_SDS Follow Disposal Instructions in SDS SDS_Available->Follow_SDS Yes Treat_as_Hazardous Treat as Hazardous Waste SDS_Available->Treat_as_Hazardous No Segregate_Waste Segregate Waste by Type (Solid, Liquid, Sharps) Follow_SDS->Segregate_Waste Treat_as_Hazardous->Segregate_Waste Label_Container Label Container Correctly (Name, Date, Hazards) Segregate_Waste->Label_Container Store_Safely Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS Contact Institutional EHS for Pickup Store_Safely->Contact_EHS End Proper Disposal Contact_EHS->End

References

Personal protective equipment for handling BAY-2925976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BAY-2925976, a potent alpha-2c adrenergic receptor antagonist currently in clinical development. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds in a research and development setting.[1][2][3][4] Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Communication

While detailed toxicological data for this compound is not fully available, it should be handled as a potent compound with the potential for biological activity at low concentrations.[4] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.

Assumed Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4pericoloWarningHarmful if swallowed.
Serious Eye Damage/IrritationCategory 1corrosioneDangerCauses serious eye damage.[5]
Skin Corrosion/IrritationCategory 2irritanteWarningCauses skin irritation.
Specific Target Organ ToxicityNot Classified--May cause damage to organs through prolonged or repeated exposure.

Note: This table is a representation based on general knowledge of similar compounds and should be updated once a specific SDS for this compound becomes available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.[1][6][7][8]

Body PartRecommended PPEMaterial/StandardRationale
Respiratory Powered Air-Purifying Respirator (PAPR) or N95/FFP3 RespiratorNIOSH or EN approvedTo prevent inhalation of aerosolized particles, especially during weighing and solution preparation.[1]
Hands Double Gloving (Nitrile)ASTM D6978Provides a primary and secondary barrier against skin contact. The outer glove should be changed frequently.[1][8]
Body Disposable Coveralls or GownPolyethylene-coated polypropylene (B1209903) or similar non-permeable materialProtects against splashes and contamination of personal clothing.[1][8]
Eyes Chemical Splash Goggles and Face ShieldANSI Z87.1Provides complete protection against splashes to the eyes and face.[1]
Feet Disposable Shoe Covers-Prevents tracking of contamination outside of the designated handling area.[1]

Operational Plan for Handling

A systematic approach is crucial for safely handling potent compounds like this compound.[1] The following workflow outlines the key phases of handling.

Operational_Plan_for_Handling_this compound Operational Workflow for Handling this compound cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_PostHandling Post-Handling Phase Prep1 Designate Handling Area (Fume Hood/Glove Box) Prep2 Assemble All Materials & Equipment Prep1->Prep2 Prep3 Prepare Labeled Waste Containers Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Hand1 Weighing and Aliquoting (Minimize Dust) Prep4->Hand1 Hand2 Solution Preparation (Slow Solvent Addition) Hand1->Hand2 Hand3 Perform Experiment Hand2->Hand3 Post1 Segregate and Dispose of Waste Hand3->Post1 Post2 Decontaminate Surfaces and Equipment Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Thoroughly Wash Hands Post3->Post4

Caption: Workflow for safe handling of this compound.

Experimental Protocols

a. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or a glove box to minimize dust generation.[1]

  • Use dedicated, clean spatulas and weighing papers for each operation.

  • Handle the compound gently to avoid creating airborne dust.

  • Close the primary container immediately after removing the required amount.

  • Place all disposable materials used during weighing into a designated solid waste container.

b. Solution Preparation:

  • In a fume hood, slowly add the solvent to the solid this compound to avoid splashing.[1]

  • Keep the container covered as much as possible during dissolution.

  • If sonication is required, ensure the container is sealed.

  • Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[9][10][11]

Waste Segregation and Disposal Workflow:

Disposal_Plan Waste Disposal Workflow for this compound cluster_WasteGeneration Waste Generation cluster_Segregation Segregation cluster_Disposal Final Disposal Solid Solid Waste (Gloves, Vials, etc.) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Unused Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Sharps (Needles, etc.) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Incineration Incineration by Certified Hazardous Waste Vendor SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

Caption: Waste segregation and disposal plan.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and vials, should be collected in a clearly labeled, sealed container for hazardous solid waste.[12]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[11][12]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent solution. The cleaning materials should be disposed of as solid hazardous waste.

  • Final Disposal: All waste streams must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[10] Incineration is the preferred method for the destruction of potent pharmaceutical compounds.[9]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。